Foxy-5
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N6O12S2/c1-13(2)8-17(26(43)44)32-24(41)15(4-5-20(35)36)30-25(42)18(11-45)29-19(34)10-27-22(39)16(9-21(37)38)31-23(40)14(28-12-33)6-7-46-3/h12-18,45H,4-11H2,1-3H3,(H,27,39)(H,28,33)(H,29,34)(H,30,42)(H,31,40)(H,32,41)(H,35,36)(H,37,38)(H,43,44)/t14-,15-,16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZPJYYCTSHDJI-ATIWLJMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N6O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881188-51-8 | |
| Record name | FOXY-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881188518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Foxy-5 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FOXY-5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBZ9UL0ARB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Foxy-5: A WNT5A Agonist Peptide for Anti-Metastatic Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metastasis remains the primary cause of mortality in cancer patients. The dissemination of tumor cells from the primary site to distant organs is a complex process that conventional therapies often fail to address effectively. A promising therapeutic strategy involves targeting the signaling pathways that regulate cancer cell motility and invasion. The WNT5A signaling pathway has emerged as a critical regulator of these processes, with its loss of expression correlating with a poorer prognosis in several cancers. Foxy-5, a formylated hexapeptide, is a WNT5A agonist designed to mimic the tumor-suppressive functions of the endogenous WNT5A protein. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and clinical development, with a focus on the quantitative data and experimental methodologies that underpin its investigation.
Core Principles: Mechanism of Action
This compound is a synthetic peptide that acts as a WNT5A mimetic. WNT5A is a member of the Wnt family of secreted glycoproteins that are involved in various cellular processes. Unlike the canonical Wnt/β-catenin pathway, which is often associated with cell proliferation, WNT5A primarily signals through non-canonical, β-catenin-independent pathways. These pathways are crucial in regulating cell polarity, migration, and invasion.
This compound, by mimicking WNT5A, is believed to bind to Frizzled (FZD) and Receptor Tyrosine Kinase-Like Orphan Receptor 2 (ROR2) co-receptors on the surface of cancer cells. This interaction triggers a cascade of intracellular events, including the release of cytosolic free calcium (Ca2+), which ultimately leads to the inhibition of cancer cell motility and invasion.[1] In some cellular contexts, such as colon cancer, this compound has also been shown to impair β-catenin and prostaglandin E2 (PGE2) signaling.[2]
The following diagram illustrates the proposed signaling pathway of this compound.
Preclinical Efficacy: In Vitro and In Vivo Studies
A substantial body of preclinical evidence supports the anti-metastatic potential of this compound across various cancer types, particularly those with low endogenous WNT5A expression.
In Vitro Data
The primary in vitro effect of this compound is the inhibition of cancer cell invasion. This has been demonstrated in multiple studies using Boyden chamber assays.
| Cell Line | Cancer Type | Treatment Concentration | Duration | Result |
| DU145 | Prostate Cancer | 100 µM | 24 hours | 40% reduction in cell invasion |
| 4T1 | Breast Cancer | Not Specified | Not Specified | Impaired migration and invasion |
In Vivo Data
Xenograft models in immunocompromised mice have been instrumental in demonstrating the in vivo efficacy of this compound in reducing metastasis.
| Cancer Type | Cell Line | Animal Model | This compound Dosage | Treatment Schedule | Key Findings |
| Prostate Cancer | DU145 (WNT5A-low) | Orthotopic Xenograft | 2 mg/kg | Intraperitoneal injections every other day (weeks 3-9) | 90% inhibition of metastasis to regional lymph nodes; 75% inhibition to distal lymph nodes.[3] No effect on primary tumor growth.[3] |
| Breast Cancer | 4T1 | Mammary Fat Pad Inoculation | Not Specified | Intraperitoneal injections | 70-90% reduction in metastasis to lungs and liver.[4][5] |
| Colon Cancer | HT-29, Caco-2 | Subcutaneous Xenograft | Not Specified | Intraperitoneal injections every other day (day 7-23) | Reduced expression of cancer stem cell markers (ALDH, DCLK1); Impaired tumor growth.[2][6][7] |
The following diagram illustrates a typical experimental workflow for in vivo efficacy studies of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving this compound.
In Vitro Invasion Assay (Boyden Chamber)
-
Chamber Preparation: Use Boyden chambers with an 8 µm pore size membrane. Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Harvest cancer cells (e.g., DU145) and resuspend them in a serum-free medium. Seed the cells in the upper chamber.
-
Treatment: Add this compound to the upper chamber at the desired concentration (e.g., 100 µM).
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum.
-
Incubation: Incubate the chambers for a specified period (e.g., 24 hours) at 37°C.
-
Analysis: After incubation, remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.
In Vivo Orthotopic Xenograft Model (Prostate Cancer)
-
Cell Preparation: Culture DU145 prostate cancer cells and harvest them during the logarithmic growth phase.
-
Animal Model: Use male immunodeficient mice (e.g., nude mice).
-
Orthotopic Injection: Anesthetize the mice and surgically expose the prostate. Inject the DU145 cells directly into the prostate gland.
-
Tumor Monitoring: Monitor tumor growth using a non-invasive imaging technique such as bioluminescence imaging (if cells are luciferase-tagged).
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 2 mg/kg) or vehicle via intraperitoneal injection every other day for the duration of the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the primary tumors and distant organs (e.g., lymph nodes, lungs). Assess tumor size and metastatic burden through imaging and histological analysis.
Immunohistochemistry (IHC) for Biomarker Analysis
-
Tissue Preparation: Fix harvested tumor tissues in formalin and embed them in paraffin. Cut thin sections (e.g., 4 µm) and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate them through a series of graded ethanol solutions.
-
Antigen Retrieval: Perform antigen retrieval to unmask the epitopes. This is often done by heating the slides in a citrate buffer.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against the biomarker of interest (e.g., ALDH, DCLK1).
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the nuclei. Dehydrate the sections and mount them with a coverslip.
-
Analysis: Examine the slides under a microscope and quantify the staining intensity and distribution.
Clinical Development
This compound has progressed to clinical trials, investigating its safety and efficacy in cancer patients.
-
Phase 1 Trial (NCT02020291): This dose-escalating study in patients with metastatic breast, colon, or prostate cancer evaluated the safety, tolerability, and pharmacokinetics of this compound. The trial demonstrated a favorable safety profile with no dose-limiting toxicities observed.
-
Phase 2 Trial (NeoFox): This study investigated this compound as a neoadjuvant therapy in stage II/III colon cancer. The results showed that this compound was well-tolerated and led to a statistically significant reduction in venous and perineural invasion, as well as an increase in TNM downstaging.[8]
Conclusion
This compound represents a novel therapeutic approach that targets the metastatic cascade by mimicking the tumor-suppressive functions of WNT5A. Its ability to inhibit cancer cell motility and invasion, demonstrated in robust preclinical models, and its favorable safety profile in early clinical trials, make it a promising candidate for further development as an anti-metastatic agent. The ongoing and future clinical studies will be crucial in defining the role of this compound in the treatment of various cancers, particularly in combination with existing therapies. This technical guide provides a solid foundation for researchers and clinicians interested in the continued investigation and potential application of this innovative WNT5A agonist peptide.
References
- 1. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The WNT5A Agonist Foxy5 Reduces the Number of Colonic Cancer Stem Cells in a Xenograft Mouse Model of Human Colonic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Wnt-5a-derived hexapeptide this compound inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The WNT5A Agonist Foxy5 Reduces the Number of Colonic Cancer Stem Cells in a Xenograft Mouse Model of Human Colonic Cancer | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. news.cision.com [news.cision.com]
Foxy-5: A Deep Dive into its Anti-Invasive Mechanism in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metastasis, the spread of cancer cells from the primary tumor to distant organs, remains the leading cause of cancer-related mortality. The Wnt signaling pathway, a crucial regulator of embryonic development, has been increasingly implicated in cancer progression and metastasis. Foxy-5, a formylated hexapeptide mimicking the endogenous Wnt5a protein, has emerged as a promising therapeutic agent designed to inhibit cancer cell invasion and metastasis. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its effects on cancer cell invasion with a focus on breast, prostate, and colon cancers, and the experimental methodologies used to elucidate its function. Quantitative data from key preclinical and clinical studies are summarized, and the underlying signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction: The Role of Wnt5a and the Rationale for this compound
The Wnt family of secreted glycoproteins plays a pivotal role in cell proliferation, differentiation, and migration. Wnt signaling is broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. While the canonical pathway is often associated with cell proliferation, the non-canonical pathways, including the Wnt/Ca2+ and Planar Cell Polarity (PCP) pathways, are primarily involved in regulating cell motility and polarity.
Wnt5a is a key ligand that predominantly activates non-canonical signaling. In several cancer types, including breast and prostate cancer, loss of Wnt5a expression correlates with increased tumor aggressiveness and a higher likelihood of metastasis. Conversely, restoration of Wnt5a signaling has been shown to suppress cancer cell migration and invasion. However, the therapeutic use of the full-length Wnt5a protein is hampered by its complex post-translational modifications and potential for off-target effects.
This compound was developed as a stable, formylated hexapeptide that mimics the biological activity of Wnt5a. Its smaller size and modified structure offer improved pharmacological properties, making it a viable candidate for clinical development. The primary therapeutic hypothesis is that by restoring Wnt5a-like signaling in tumors with low Wnt5a expression, this compound can inhibit the invasive and metastatic potential of cancer cells.
Mechanism of Action: The this compound Signaling Pathway
This compound functions as a Wnt5a agonist, binding to and activating Frizzled (FZD) receptors on the surface of cancer cells. This interaction initiates a cascade of intracellular events characteristic of the non-canonical Wnt pathway, ultimately leading to a reduction in cell motility and invasion.
The Foxy-5 Peptide: A Technical Guide to its Discovery and Development as a Novel Anti-Metastatic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains the primary cause of mortality in cancer patients, highlighting a critical unmet need for therapies that specifically target the dissemination of tumor cells. The Foxy-5 peptide, a biomimetic of the Wnt-5a protein, has emerged as a promising first-in-class anti-metastatic agent. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the preclinical and clinical evidence supporting its efficacy in inhibiting cancer cell migration and invasion in various malignancies, including breast, prostate, and colon cancer. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways to facilitate further investigation and development of this novel therapeutic approach.
Introduction
The Wnt signaling pathways are a group of signal transduction pathways made from proteins that pass signals into a cell through cell surface receptors. They play crucial roles in embryonic development and tissue homeostasis. Dysregulation of Wnt signaling is a hallmark of many cancers. The Wnt-5a protein is a prominent member of the non-canonical Wnt signaling pathway and has been shown to have a tumor-suppressive function in several cancers by inhibiting cancer cell motility.[1][2] Loss of Wnt-5a expression in primary tumors is often correlated with increased metastatic potential and poorer patient prognosis.[1]
Reconstituting Wnt-5a signaling in cancer cells that lack endogenous expression presents a logical therapeutic strategy. However, the systemic administration of the full-length Wnt-5a protein is challenging due to its size and complex structure.[3] To overcome this, a formylated hexapeptide fragment of Wnt-5a, named this compound, was developed to mimic the anti-migratory effects of the native protein.[1][4] This guide will delve into the scientific foundation of this compound, from its initial conception to its current stage of clinical development.
Mechanism of Action
This compound functions as a Wnt-5a agonist, specifically activating the β-catenin-independent signaling pathway.[5] This pathway is distinct from the canonical Wnt/β-catenin pathway, which is often associated with cell proliferation. The anti-metastatic effects of this compound are primarily attributed to its ability to inhibit cancer cell migration and invasion without significantly affecting cell proliferation or apoptosis.[1][5]
Signaling Pathway
The proposed signaling cascade initiated by this compound involves the binding to Frizzled receptors, leading to an increase in intracellular free calcium ([Ca2+]) and the activation of Protein Kinase C (PKC). This signaling cascade ultimately impacts the cytoskeleton and cell adhesion, thereby reducing cell motility. In some cancer types, such as colon cancer, this compound has also been shown to impair β-catenin and prostaglandin E2 (PGE2) signaling, both of which are implicated in promoting the cancer stem cell niche.[2]
Quantitative Data Summary
The efficacy of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | This compound Concentration | Incubation Time | Result | Citation |
| 4T1 | Breast | Migration | Not Specified | Not Specified | Significant inhibition | [1] |
| 4T1 | Breast | Invasion | Not Specified | Not Specified | Significant inhibition | [1] |
| DU145 | Prostate | Invasion | 100 µM | 24 h | ~40% reduction | [5] |
| PC3 | Prostate | Invasion | 100 µM | 24 h | No significant effect | [5] |
| DU145 | Prostate | Viability (MTT) | 50 µM, 100 µM | 24 h | No significant effect | [5] |
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Cell Line | This compound Treatment | Primary Endpoint | Result | Citation |
| Breast | Orthotopic Xenograft (BALB/c mice) | 4T1 | Not Specified | Lung and Liver Metastasis | 70-90% reduction | [1] |
| Prostate | Orthotopic Xenograft (mice) | DU145 (WNT5A-low) | 2 mg/kg, i.p., every other day | Lymph Node Metastasis | 90% reduction (regional), 75% reduction (distal) | [6] |
| Prostate | Orthotopic Xenograft (mice) | PC3 (WNT5A-high) | 2 mg/kg, i.p., every other day | Lymph Node Metastasis | No significant effect | [7] |
| Colon | Subcutaneous Xenograft (nude mice) | HT-29, Caco-2 | Not Specified | Cancer Stem Cell Markers | Reduction in ALDH and DCLK1 expression | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of this compound.
General Drug Development and Experimental Workflow
The development of this compound followed a classical preclinical to clinical pipeline.
In Vitro Cell Migration and Invasion Assays (Modified Boyden Chamber/Transwell Assay)
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell lines (e.g., 4T1, DU145, HT-29)
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pores)
-
Matrigel Basement Membrane Matrix (for invasion assays)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
-
This compound peptide
-
Phosphate Buffered Saline (PBS)
-
Fixation and staining reagents (e.g., methanol, crystal violet)
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells and resuspend in serum-free medium at a concentration of 5 x 10^4 to 2 x 10^5 cells/mL.
-
-
Chamber Preparation:
-
For invasion assays, coat the upper surface of the transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Place the transwell inserts into the wells of a 24-well plate.
-
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add 200 µL of the cell suspension to the upper chamber. For treatment groups, add this compound to the upper chamber at the desired concentration (e.g., 100 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 16-48 hours.
-
-
Quantification:
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
In Vivo Orthotopic Xenograft Mouse Models
Objective: To evaluate the anti-metastatic efficacy of this compound in a physiologically relevant tumor microenvironment.
Materials:
-
Immunocompromised mice (e.g., nude, SCID) or syngeneic mice (e.g., BALB/c for 4T1 cells)
-
Cancer cell lines (e.g., 4T1, DU145-Luc, HT-29)
-
This compound peptide
-
Vehicle control (e.g., 0.9% NaCl)
-
Surgical instruments
-
Anesthetics
-
Bioluminescence imaging system (for luciferase-expressing cells)
Protocol (Prostate Cancer Model Example):
-
Cell Preparation:
-
Harvest and resuspend luciferase-expressing DU145 cells in a mixture of PBS and Matrigel.
-
-
Orthotopic Injection:
-
Anesthetize the mice.
-
Make a small incision in the lower abdomen to expose the prostate.
-
Inject approximately 1 x 10^6 cells in a volume of 20-30 µL directly into the prostate gland.
-
Suture the incision.
-
-
This compound Treatment:
-
Allow the primary tumors to establish for 1-3 weeks.
-
Administer this compound (e.g., 2 mg/kg) or vehicle via intraperitoneal injection every other day for a defined period (e.g., 6-8 weeks).
-
-
Metastasis Quantification:
-
Monitor tumor growth and metastasis weekly using bioluminescence imaging.
-
At the end of the study, euthanize the mice and harvest primary tumors and relevant organs (e.g., regional and distal lymph nodes, lungs, liver).
-
Quantify metastatic burden by ex vivo bioluminescence imaging of harvested organs or by histological analysis (e.g., H&E staining) and counting metastatic foci.
-
Protocol (Breast Cancer Model):
-
Cell Preparation:
-
Harvest and resuspend 4T1 murine breast cancer cells in PBS.
-
-
Orthotopic Injection:
-
Anesthetize female BALB/c mice.
-
Inject approximately 1 x 10^5 4T1 cells in a volume of 50 µL into the mammary fat pad.
-
-
This compound Treatment:
-
Begin this compound treatment (dose and schedule as determined by the specific study) on the same day as tumor cell inoculation or after tumors are established.
-
-
Metastasis Quantification:
-
At the study endpoint, euthanize the mice.
-
Harvest lungs and livers.
-
Fix the organs in formalin.
-
For lung metastases, count the number of surface metastatic nodules.
-
For liver metastases, perform histological analysis on paraffin-embedded sections and quantify the metastatic area relative to the total liver area.
-
Clinical Development
This compound has progressed to clinical trials to evaluate its safety, tolerability, and efficacy in cancer patients.
-
Phase I Trials: These studies have established a favorable safety and pharmacokinetic profile for this compound in patients with advanced solid tumors, including breast, colon, and prostate cancer.[4][8]
-
Phase II Trials: A Phase II study (NeoFox) in patients with stage II/III colon cancer has shown that neoadjuvant this compound treatment significantly reduced venous and perineural invasion and was well-tolerated.[9][10]
Conclusion
The this compound peptide represents a novel and targeted approach to anti-metastatic therapy. By mimicking the action of the tumor suppressor Wnt-5a, this compound selectively inhibits cancer cell migration and invasion, addressing a critical aspect of cancer progression that is not effectively targeted by many current therapies. The preclinical data are robust, demonstrating significant reductions in metastasis in various cancer models. Early clinical data are promising, suggesting that this compound is safe and possesses biological activity in patients. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound as a complementary treatment to standard-of-care therapies for patients with cancers characterized by low Wnt-5a expression. This technical guide provides a foundational resource for the scientific community to build upon this promising area of cancer research.
References
- 1. The Wnt-5a-derived hexapeptide this compound inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The WNT5A Agonist Foxy5 Reduces the Number of Colonic Cancer Stem Cells in a Xenograft Mouse Model of Human Colonic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostate cancer: this compound in prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Study to Evaluate Safety, Tolerability, Anti-Tumour Activity and PK Profiles of this compound in Metastatic Breast, Colon or Prostate Cancer | Clinical Research Trial Listing [centerwatch.com]
- 5. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dose Escalating Study of this compound in Breast-, Colon- or Prostate Cancer Patients | MedPath [trial.medpath.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Foxy-5 Hexapeptide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Foxy-5 is a novel, synthetic, formylated hexapeptide that functions as a Wnt-5a mimetic. It is currently under investigation as a first-in-class anti-metastatic agent for various solid tumors. This technical guide provides an in-depth overview of the structural characteristics of this compound, its mechanism of action through the Wnt/Ca2+ signaling pathway, a summary of key preclinical and clinical findings, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.
Core Structural Characteristics
This compound is a meticulously designed hexapeptide with specific structural modifications to enhance its stability and biological activity. Its primary structure and key physicochemical properties are summarized below.
| Parameter | Description |
| Amino Acid Sequence | N-formyl-L-methionyl-L-α-aspartyl-glycyl-L-cysteinyl-L-α-glutamyl-L-leucine |
| One-Letter Code | N-formyl-MDGCEL |
| Molecular Formula | C26H42N6O12S2[1] |
| Molecular Weight | 694.77 g/mol [2] |
| Appearance | White to off-white powder |
The N-terminal formylation of the methionine residue is a critical modification that protects the peptide from rapid degradation by aminopeptidases in vivo, thereby increasing its bioavailability and therapeutic potential.[1]
Mechanism of Action: Wnt-5a Mimicry and Non-Canonical Signaling
This compound functions as a pharmacological mimic of the endogenous Wnt-5a protein, a key regulator of cell motility and adhesion.[3] Unlike the canonical Wnt pathway that involves β-catenin, this compound activates a non-canonical, β-catenin-independent signaling cascade.
Upon administration, this compound binds to and activates the Frizzled-2 (FZD2) and Frizzled-5 (FZD5) receptors on the cell surface.[1][4] This receptor engagement initiates the Wnt/Ca2+ signaling pathway, which is characterized by an increase in intracellular calcium concentration. This calcium flux, in turn, activates downstream effectors such as Protein Kinase C (PKC) and Calmodulin-dependent kinase II (CaMKII). The activation of these kinases leads to cytoskeletal rearrangements that ultimately inhibit cancer cell migration and invasion, the initial and critical steps of metastasis.[4][5] Importantly, the signaling cascade initiated by this compound does not impact cell proliferation or apoptosis, suggesting a targeted anti-metastatic effect with a potentially favorable safety profile.[1][4]
Caption: this compound mediated Wnt/Ca2+ signaling pathway.
Summary of Preclinical and Clinical Data
This compound has demonstrated significant anti-metastatic potential in a range of preclinical models and has progressed to clinical trials in cancer patients.
Quantitative In Vitro Data
| Cell Line | Assay | Concentration | Result | Reference |
| DU145 (Prostate Cancer) | Matrigel Invasion | 100 µM | 40% reduction in invasion | [4] |
Quantitative In Vivo Data
| Cancer Type | Animal Model | Treatment | Key Outcome | Reference |
| Breast Cancer | 4T1 orthotopic | i.p. injection | 70-90% reduction in lung and liver metastases | [Säfholm et al., 2008] |
| Prostate Cancer | DU145 orthotopic xenograft | 2 mg/kg/day, i.p. | 90% reduction in regional lymph node metastases; 75% reduction in distal lymph node metastases | [6] |
| Colon Cancer | HT-29/Caco-2 xenograft | 2 mg/kg, i.p. | Reduction in CSC markers (ALDH, DCLK1) | [1] |
Clinical Trial Data
| Trial | Phase | Cancer Type | Key Findings | Reference(s) |
| - | Ib | Advanced solid tumors | Favorable safety and tolerability; established dose for Phase II | [7] |
| NeoFox | II | Stage II/III Colon Cancer | Statistically significant reduction in venous (p=0.0097) and perineural invasion (p=0.0088); increased TNM downstaging (p=0.012); well-tolerated. | [2][5] |
Detailed Experimental Protocols
In Vitro Cell Invasion Assay (Adapted from Canesin et al., 2017)
This protocol details the methodology to assess the effect of this compound on cancer cell invasion through a basement membrane matrix.
Caption: Workflow for in vitro cell invasion assay.
Orthotopic Xenograft Mouse Model (Adapted from Canesin et al., 2017)
This protocol describes an in vivo model to evaluate the anti-metastatic efficacy of this compound.
Caption: Workflow for orthotopic xenograft model.
Conclusion
This compound is a promising anti-metastatic hexapeptide with a well-defined structure and a clear mechanism of action. Its ability to mimic Wnt-5a and activate non-canonical signaling pathways, thereby inhibiting cancer cell motility without affecting cell viability, represents a targeted and potentially safer approach to cancer therapy. The robust preclinical data and encouraging results from early-phase clinical trials underscore the therapeutic potential of this compound in preventing metastatic dissemination in patients with solid tumors. Further clinical investigation is warranted to fully elucidate its efficacy and role in the oncology treatment landscape.
References
- 1. The WNT5A Agonist Foxy5 Reduces the Number of Colonic Cancer Stem Cells in a Xenograft Mouse Model of Human Colonic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Phase I Study to Evaluate Safety, Tolerability, Anti-Tumour Activity and PK Profiles of this compound in Metastatic Breast, Colon or Prostate Cancer | Clinical Research Trial Listing [centerwatch.com]
- 4. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model | PLOS One [journals.plos.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WntResearch Announces Positive Results From Clinical Study With Drug Candidate this compound [prnewswire.com]
Foxy-5: A Technical Guide to its Target Receptors and Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foxy-5 is a formylated six-amino-acid peptide that mimics the endogenous Wnt5a protein, a key player in non-canonical Wnt signaling. In various cancers, the loss of Wnt5a expression is associated with increased metastatic potential. This compound has emerged as a promising therapeutic agent designed to reconstitute Wnt5a signaling, thereby inhibiting cancer cell migration, invasion, and metastasis. This technical guide provides an in-depth overview of the target receptors of this compound on cancer cells, the downstream signaling pathways it modulates, and detailed experimental protocols for studying its effects.
This compound Target Receptors
This compound, as a Wnt5a mimetic, is believed to exert its effects by binding to the receptors of Wnt5a. The primary receptors implicated in this compound's mechanism of action are members of the Frizzled (FZD) family of seven-transmembrane receptors and the Receptor Tyrosine Kinase-Like Orphan Receptor (ROR) family, which act as co-receptors.
Frizzled Receptors: FZD2 and FZD5
Co-Receptor: ROR2
The Receptor Tyrosine Kinase-Like Orphan Receptor 2 (ROR2) acts as a co-receptor for Wnt5a and is crucial for mediating its downstream effects in several cancers. The formation of a Wnt5a-FZD-ROR2 ternary complex is a key event in the activation of non-canonical Wnt signaling.
Quantitative Data
Ligand-Receptor Binding Affinity
Direct quantitative data on the binding affinity of this compound to its receptors is limited. However, studies on Wnt5a provide a reasonable proxy.
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |
| rhWNT5a | rhFZD5-Fc | ELISA-based assay | 108 ± 4 nM | [1] |
Note: This data is for the full-length Wnt5a protein and should be considered an estimate for the this compound peptide.
Receptor Expression in Cancer Cell Lines
The responsiveness of cancer cells to this compound is influenced by the expression levels of its target receptors. Here are some reported expression characteristics in commonly studied prostate cancer cell lines.
| Cell Line | FZD2 Expression | FZD5 Expression | ROR2 Expression | References |
| Prostate Cancer | ||||
| DU145 | Expressed | Expressed | Expressed | [2] |
| PC3 | Expressed | Higher than DU145 | Expressed, but at low levels | [2][3] |
| C4-2B (Enzalutamide-resistant) | Upregulated | - | - | [2] |
| Breast Cancer | ||||
| MDA-MB-231 | Strongly Expressed | - | - | [4] |
| Hs 578T | Strongly Expressed | - | - | [4] |
| BT-549 | Strongly Expressed | - | - | [4] |
| MCF7/Adr (multidrug resistant) | Strongly Expressed | - | - | [4] |
Note: The table provides a qualitative summary based on available literature. Quantitative expression levels can vary between studies and experimental conditions.
Signaling Pathways
This compound activates non-canonical Wnt signaling pathways, which are independent of β-catenin. These pathways play crucial roles in regulating cell polarity, migration, and invasion.
This compound/Wnt5a-JNK Signaling Pathway
Binding of this compound to the FZD-ROR2 receptor complex can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway. This pathway is implicated in the regulation of genes involved in cell migration and invasion.[5][6]
This compound/Wnt5a-PKC/Ca2+ Signaling Pathway
Another arm of the non-canonical Wnt pathway activated by this compound involves Protein Kinase C (PKC) and intracellular calcium (Ca2+) signaling. This pathway is also critical for cytoskeletal rearrangement and cell motility.[1][5][6]
This compound and YAP Signaling
Recent evidence suggests a crosstalk between Wnt5a signaling and the Hippo pathway effector YAP (Yes-associated protein). Wnt5a can regulate the phosphorylation and nuclear translocation of YAP, thereby influencing gene transcription related to cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cells.
Cell Invasion Assay (Boyden Chamber)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Boyden chambers (transwell inserts with 8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum as a chemoattractant)
-
This compound peptide
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
-
Microscope
Protocol:
-
Thaw Matrigel on ice overnight. Dilute Matrigel with cold serum-free medium to the desired concentration.
-
Coat the upper surface of the transwell insert membranes with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 5 x 10^5 cells/mL.
-
Add the cell suspension to the upper chamber of the Boyden chamber. If testing the effect of this compound, add the desired concentration of this compound to the cell suspension.
-
Add complete medium (containing serum) to the lower chamber as a chemoattractant.
-
Incubate the chambers at 37°C in a CO2 incubator for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
3D Spheroid Invasion Assay
This assay provides a more physiologically relevant model to study cancer cell invasion in a three-dimensional context.
Materials:
-
Ultra-low attachment round-bottom 96-well plates
-
Cancer cell lines
-
Matrigel Basement Membrane Matrix
-
This compound peptide
-
Cell culture medium
-
Microscope with imaging capabilities
Protocol:
-
Seed cancer cells in ultra-low attachment plates to allow the formation of spheroids over 2-3 days.
-
Once spheroids of a consistent size are formed, gently transfer them to a new plate.
-
Prepare a Matrigel solution on ice, diluted with cell culture medium. Add this compound to the desired final concentration.
-
Carefully embed the spheroids within the Matrigel solution in the wells of a 96-well plate.
-
Allow the Matrigel to polymerize at 37°C for 30-60 minutes.
-
Add complete medium on top of the Matrigel.
-
Image the spheroids at regular intervals (e.g., every 24 hours) for several days to monitor cell invasion into the surrounding matrix.
-
Quantify the area of invasion using image analysis software.
References
- 1. The Wnt5A/Protein Kinase C Pathway Mediates Motility in Melanoma Cells via the Inhibition of Metastasis Suppressors and Initiation of an Epithelial to Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioengineered BERA-Wnt5a siRNA targeting Wnt5a/FZD2 signaling suppresses advanced prostate cancer tumor growth and enhances enzalutamide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunocytochemical Analysis of Endogenous Frizzled-(Co-)Receptor Interactions and Rapid Wnt Pathway Activation in Mammalian Cells [mdpi.com]
- 4. Fzd2 Contributes to Breast Cancer Cell Mesenchymal-Like Stemness and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt5a Signaling in Cancer [mdpi.com]
- 6. Wnt5a through Noncanonical Wnt/JNK or Wnt/PKC Signaling Contributes to the Differentiation of Mesenchymal Stem Cells into Type II Alveolar Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Foxy-5 In Vitro Migration Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foxy-5 is a formylated hexapeptide fragment derived from the Wnt-5a protein, a key player in the non-canonical Wnt signaling pathway.[1] Wnt-5a has been shown to inhibit tumor cell migration and invasion in certain cancers, such as breast and prostate cancer, where its expression is often downregulated.[1][2][3] this compound mimics this anti-metastatic effect by reconstituting Wnt-5a signaling, making it a promising candidate for anti-cancer therapies targeting cell motility.[1][2] In vitro migration assays are fundamental tools to study the efficacy of compounds like this compound in a controlled laboratory setting. This document provides detailed protocols for the two most common in vitro migration assays, the Transwell (or Boyden chamber) assay and the Scratch (or wound healing) assay, as applied to the study of this compound.
This compound Signaling Pathway
This compound functions by activating the non-canonical Wnt signaling pathway, which is independent of β-catenin. This pathway is initiated by the binding of this compound (a Wnt-5a mimetic) to the Frizzled (FZD) and/or the Receptor Tyrosine Kinase-Like Orphan Receptor (ROR) receptors on the cell surface.[1][4][5] This binding event triggers a cascade of intracellular events, including the activation of Dishevelled (Dvl), which in turn can lead to the activation of small GTPases such as Rac and Rho, and Calcium/calmodulin-dependent protein kinase II (CaMKII).[5] Ultimately, this signaling cascade influences cytoskeletal dynamics and cell adhesion, leading to an inhibition of cell migration and invasion.[1]
Quantitative Data Summary
The following table summarizes the observed effects of this compound on cell migration and invasion in different cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay Type | This compound Concentration | Observed Effect | Reference |
| 4T1 | Mouse Breast Cancer | Transwell Migration | 100 µg/mL | Significant inhibition of migration | [1] |
| 4T1 | Mouse Breast Cancer | Matrigel Invasion | 100 µg/mL | Significant inhibition of invasion | [1] |
| DU145 | Human Prostate Cancer | Matrigel Invasion | Not specified | Significant reduction in invasion | [3][6] |
Experimental Protocols
Two primary methods for assessing in vitro cell migration in the context of this compound treatment are the Transwell assay and the Scratch assay.
Transwell Migration/Invasion Assay (Boyden Chamber)
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.[7][8] For invasion studies, the membrane is coated with an extracellular matrix (ECM) gel.[9]
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cancer cell line of interest (e.g., 4T1, DU145)
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
This compound peptide
-
Vehicle control (e.g., sterile PBS or DMSO)
-
Chemoattractant (e.g., 10% FBS or specific growth factor like IGF-I)[1]
-
ECM gel (e.g., Matrigel) for invasion assays
-
Fixation solution (e.g., 5% glutaraldehyde or 70% ethanol)[7][9]
-
Staining solution (e.g., 0.5% Crystal Violet in 20% methanol)[1]
-
Cotton swabs
-
Microscope with a camera
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency.[7] Prior to the assay, serum-starve the cells for 18-24 hours to minimize baseline migration.
-
Insert Preparation (for invasion assay): Thaw ECM gel overnight at 4°C. Dilute the ECM gel with cold serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for at least 2 hours to allow the gel to solidify.[9] For migration assays, this step is omitted.
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.[9]
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
In the cell suspension, add the desired concentration of this compound or the vehicle control.
-
Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.[9]
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period ranging from 2 to 48 hours, depending on the cell type's migratory capacity.[7][9]
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[9]
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-15 minutes.[7]
-
Stain the fixed cells with Crystal Violet solution for 20 minutes.[1]
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry completely.
-
-
Analysis:
-
Image the lower surface of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view.
-
Calculate the average number of migrated cells per field for each condition. The results are often expressed as a percentage of migration relative to the vehicle control.
-
Scratch Assay (Wound Healing Assay)
This method assesses collective cell migration by creating a "wound" or a cell-free gap in a confluent cell monolayer.[10][11] The rate at which the cells close this gap is a measure of their migratory potential.
Materials:
-
6-well or 12-well tissue culture plates
-
Cancer cell line of interest
-
Cell culture medium
-
This compound peptide
-
Vehicle control
-
Sterile 10 µL or 200 µL pipette tip
-
PBS
-
Microscope with a camera and image analysis software (e.g., ImageJ)
-
Optional: Mitomycin C to inhibit cell proliferation[12]
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at a density that will form a confluent monolayer after 24 hours.[9]
-
Inhibition of Proliferation (Optional but Recommended): To ensure that the gap closure is due to cell migration and not proliferation, treat the cells with a proliferation inhibitor like Mitomycin C (e.g., 10 µg/mL for 2 hours) or use serum-free/low-serum medium during the assay.[11][12]
-
Creating the Scratch:
-
Washing and Treatment:
-
After scratching, gently wash the well twice with PBS to remove detached cells and debris.[9]
-
Aspirate the PBS and replace it with fresh medium containing the desired concentration of this compound or the vehicle control.
-
-
Imaging and Incubation:
-
Immediately after adding the treatment, capture images of the scratch at designated points. This is the "Time 0" measurement.
-
Return the plate to the incubator (37°C, 5% CO2).
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24, 48 hours) until the scratch in the control wells is nearly closed.
-
-
Analysis:
-
Use image analysis software to measure the area or the width of the cell-free gap at each time point for each condition.
-
Calculate the rate of cell migration by determining the percentage of wound closure over time relative to the initial scratch area.
-
Compare the migration rates between this compound treated cells and the vehicle control.
-
Conclusion
The Transwell and Scratch assays are robust and widely used methods to evaluate the effect of this compound on cancer cell migration in vitro.[1][10] These assays have demonstrated that this compound can effectively inhibit the migration and invasion of cancer cells that have low endogenous Wnt-5a expression.[1][3] The protocols provided here offer a detailed guide for researchers to investigate the anti-metastatic potential of this compound and similar compounds. Careful optimization of cell density, incubation times, and this compound concentration is crucial for obtaining reliable and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Wnt-5a-derived hexapeptide this compound inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-canonical WNT5A-ROR signaling: New perspectives on an ancient developmental pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. pharm.ucsf.edu [pharm.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Foxy-5 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foxy-5 is a formylated six-amino-acid peptide that functions as a WNT5A agonist.[1][2][3] WNT5A is a crucial signaling protein that, in many cancers, is downregulated, leading to increased tumor cell motility and metastasis.[4][5][6] this compound mimics the action of WNT5A, effectively reconstituting this signaling pathway to impair the migration and invasion of cancer cells.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical xenograft mouse models, a critical step in evaluating its therapeutic potential. In xenograft studies, this compound has demonstrated significant efficacy in reducing metastasis and targeting cancer stem cells in various cancer types, including colon, prostate, and breast cancer.[4][7]
Mechanism of Action
This compound acts as a WNT5A mimetic, primarily activating non-canonical Wnt signaling pathways. This activation can lead to several downstream effects that collectively reduce the metastatic potential of cancer cells. Key aspects of its mechanism include:
-
Inhibition of Cell Motility and Invasion: this compound has been shown to impair the migration and invasion of epithelial cancer cells.[1][4]
-
Modulation of Cancer Stem Cells (CSCs): In colon cancer xenograft models, this compound reduced the expression of CSC markers such as aldehyde dehydrogenase (ALDH) and double cortin-like kinase 1 (DCLK1).[8][9][10]
-
Impact on β-catenin and PGE2 Signaling: this compound has been observed to impair both β-catenin and prostaglandin E2 (PGE2) signaling pathways, which are implicated in promoting the niche for colonic CSCs.[8][11] Specifically, it reduces active β-catenin and the expression of its downstream target ASCL2, a CSC-preserving transcription factor.[8][11] It also decreases the expression of cyclo-oxygenase 2 (COX-2), responsible for PGE2 formation, while increasing the expression of the PGE2-degrading enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[8][11]
Signaling Pathway
Data from Xenograft Studies
The following tables summarize quantitative data from various xenograft mouse model studies investigating the efficacy of this compound.
Table 1: Efficacy of this compound in Reducing Metastasis
| Cancer Type | Cell Line | Xenograft Model | This compound Efficacy | Reference |
| Prostate Cancer | DU145 (WNT5A-low) | Orthotopic | 90% inhibition of dissemination to regional lymph nodes; 75% inhibition to distal lymph nodes.[7] | [7] |
| Breast Cancer | 4T1 | Orthotopic | 70-90% inhibition of metastasis to lungs and liver.[4] | [4] |
Table 2: Effect of this compound on Tumor Growth and Cancer Stem Cell Markers in Colon Cancer Xenografts
| Cell Line | Effect on Tumor Growth | Change in ALDH Expression | Change in DCLK1 Expression | Change in Active β-catenin | Reference |
| HT-29 | Impaired growth[9][11] | Reduced[9] | Reduced[9][10] | Reduced[8][11] | [8][9][10][11] |
| Caco-2 | Impaired growth[9][11] | Reduced[9] | Reduced[9][10] | Reduced[8][11] | [8][9][10][11] |
Experimental Protocols
Below are detailed protocols for conducting a xenograft mouse model study to evaluate the efficacy of this compound.
Materials
-
This compound peptide
-
Vehicle control (e.g., 0.9% NaCl)
-
Cancer cell lines (e.g., HT-29, Caco-2 for colon cancer; DU145 for prostate cancer)
-
Immunocompromised mice (e.g., nude mice)
-
Cell culture reagents
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
-
Bioluminescence imaging system (for luciferase-labeled cells)
Experimental Workflow
Protocol 1: Subcutaneous Xenograft Model for Colon Cancer
This protocol is based on studies using HT-29 and Caco-2 human colon cancer cell lines.[8][9]
-
Cell Preparation: Culture HT-29 or Caco-2 cells in appropriate media. On the day of injection, harvest cells and resuspend them in sterile saline or PBS at a concentration of 2.5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 2.5 x 10^6 cells (in 100 µL) into the flanks of nude mice.
-
Tumor Growth Monitoring: Monitor tumor development by palpation.
-
Treatment Initiation: Once tumors are palpable (e.g., day 7 post-injection), randomize mice into two groups:
-
Vehicle Group: Receives intraperitoneal (i.p.) injections of 0.9% NaCl.
-
This compound Group: Receives i.p. injections of this compound. A typical dose is 40 µg per mouse (~2 µg/g), administered every other day.[9]
-
-
Treatment Duration: Continue treatment for a predefined period, for instance, a total of nine injections from day 7 to day 23.[9]
-
Tumor Measurement: Measure tumor diameters with calipers regularly. Calculate tumor volume using the formula: V = (π/6)(d1 × d2)^3/2.[9]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry (IHC) for ALDH, DCLK1, and active β-catenin, and mRNA expression analysis.
Protocol 2: Orthotopic Xenograft Model for Prostate Cancer
This protocol is adapted from a study using the WNT5A-low DU145 human prostate cancer cell line.[1][7]
-
Cell Preparation: Culture luciferase-labeled DU145 cells. Prepare cells for injection as described in Protocol 1.
-
Orthotopic Implantation: Surgically inject the DU145 cells into the prostate of male nude mice.
-
Tumor Establishment and Monitoring: Allow the primary tumors to establish for a period of one to three weeks. Monitor tumor growth and metastasis using bioluminescence imaging.
-
Treatment Initiation: After tumor establishment, randomize mice into treatment groups.
-
Vehicle Group: Administer 0.9% NaCl via i.p. injection.
-
This compound Group: Administer this compound at a dose of 2 mg/kg via i.p. injection every two days.[1]
-
-
Treatment Duration: Continue treatment for a specified duration, for example, 4 to 6 weeks.[1]
-
Metastasis Assessment: Throughout the study, quantify metastatic spread to regional and distal lymph nodes using bioluminescence imaging.
Conclusion
This compound represents a promising anti-metastatic agent that targets the foundational mechanisms of cancer cell dissemination. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of this compound in various cancer models. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for the continued development of this novel cancer therapy.
References
- 1. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I Study to Evaluate Safety, Tolerability, Anti-Tumour Activity and PK Profiles of this compound in Metastatic Breast, Colon or Prostate Cancer | Clinical Research Trial Listing [centerwatch.com]
- 6. WntResearch Announces Positive Results From Clinical Study With Drug Candidate this compound [prnewswire.com]
- 7. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The WNT5A Agonist Foxy5 Reduces the Number of Colonic Cancer Stem Cells in a Xenograft Mouse Model of Human Colonic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. The WNT5A Agonist Foxy5 Reduces the Number of Colonic Cancer Stem Cells in a Xenograft Mouse Model of Human Colonic Cancer | Anticancer Research [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Foxy-5 Administration in Orthotopic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of Foxy-5, a Wnt5a-mimicking peptide, in orthotopic tumor models. The protocols detailed below are based on established research demonstrating the anti-metastatic potential of this compound in prostate and breast cancer models.
Introduction
This compound is a formylated hexapeptide designed to mimic the action of Wnt5a, a key ligand in the non-canonical Wnt signaling pathway.[1][2] In several cancers, including prostate and breast cancer, the loss of Wnt5a expression is associated with increased metastatic potential.[3][4] this compound aims to reconstitute this signaling pathway to inhibit cancer cell migration, invasion, and subsequent metastasis.[1][3] Preclinical studies in orthotopic mouse models, which involve implanting tumor cells into their organ of origin, have shown that this compound can significantly reduce the metastatic spread of cancer cells without affecting primary tumor growth, cell proliferation, or apoptosis.[1][2][3]
Mechanism of Action: Wnt5a/Foxy-5 Signaling
This compound functions as a Wnt5a agonist. It binds to the ROR2 receptor, initiating a non-canonical Wnt signaling cascade. This activation leads to the stimulation of the Hippo signaling pathway. The core of the Hippo pathway involves the phosphorylation and activation of LATS1/2 kinases by MST1/2. Activated LATS1/2 then phosphorylates and inactivates the transcriptional co-activator YAP1. By suppressing YAP1 activity, this compound mitigates the invasive and migratory capabilities of cancer cells.[5][6]
Caption: this compound/Wnt5a signaling pathway.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in reducing metastasis in preclinical orthotopic models.
Table 1: Effect of this compound on Metastasis in Orthotopic Prostate Cancer Model (DU145-Luc Cells) [1][7]
| Treatment Group | Metastatic Site | Reduction in Metastatic Dissemination |
| This compound (2 mg/kg) | Regional Lymph Nodes | 90% |
| This compound (2 mg/kg) | Distal Lymph Nodes | 75% |
Table 2: Effect of this compound on Metastasis in Orthotopic Breast Cancer Model (4T1 Cells) [3]
| Treatment Group | Metastatic Site | Reduction in Metastasis |
| This compound | Lungs & Liver | 70-90% |
Note: In both models, this compound administration did not significantly affect primary tumor growth, apoptosis, or cell proliferation.[1][3]
Experimental Protocols
The following are detailed protocols for establishing orthotopic tumor models and administering this compound.
Protocol 1: Orthotopic Prostate Cancer Model (DU145 Cells)
1. Cell Preparation:
-
Culture human prostate cancer DU145 cells (preferably luciferase-expressing for in vivo imaging) in appropriate media.
-
On the day of injection, harvest cells and resuspend them in serum-free medium or PBS to the desired concentration.[8]
2. Orthotopic Implantation:
-
Anesthetize male immunodeficient mice (e.g., NMRI nude mice) using a suitable anesthetic.[7]
-
Make a small midline abdominal incision to expose the prostate gland.[9]
-
Using a 30-gauge needle, inject 20-50 µL of the DU145 cell suspension (containing approximately 50,000 cells) into the prostate.[1][8]
-
Close the abdominal incision with sutures.[8]
3. Tumor Growth Monitoring:
-
Allow tumors to establish for 1 to 3 weeks.[1]
-
Monitor tumor growth weekly using bioluminescence imaging (BLI) for luciferase-expressing cells.[1][7]
4. This compound Administration:
-
Once tumors are detectable in at least 50% of the animals, randomize them into treatment and control groups.[1][7]
-
Treatment Group: Administer this compound at a dose of 2 mg/kg via intraperitoneal (IP) injection.[1][2]
-
Vehicle Control Group: Administer an equal volume of 0.9% NaCl solution via IP injection.[1][2]
-
Administer the treatment every other day for a duration of 4 to 6 weeks.[1][2]
5. Endpoint Analysis:
-
Continue to monitor primary tumor growth via BLI.
-
At the end of the study, sacrifice the animals and perform necropsies.
-
Excise lymph nodes and other organs to quantify metastatic burden, for example, by ex vivo BLI or histological analysis.[1]
Protocol 2: Orthotopic Breast Cancer Model (4T1 Cells)
1. Cell Preparation:
-
Culture murine breast cancer 4T1 cells (preferably luciferase-expressing) in the appropriate medium.
-
On the day of injection, harvest cells and resuspend them in PBS to the desired concentration (e.g., 1 x 10⁴ cells in 50 µL).[11]
2. Orthotopic Implantation:
-
Anesthetize female BALB/c mice.
-
Shave the area around the fourth nipple.[11]
-
Inject 50 µL of the 4T1 cell suspension into the mammary fat pad.[3][11]
3. This compound Administration:
-
Begin treatment as per the study design.
-
Treatment Group: Administer this compound via intraperitoneal (IP) injections.[3]
-
Vehicle Control Group: Administer an equal volume of PBS via IP injection.[12]
-
The treatment schedule may vary but can be administered every other day.[1]
4. Endpoint Analysis:
-
Monitor primary tumor growth using calipers or BLI.
-
At the study endpoint, sacrifice the animals.
-
Harvest lungs and liver, and count the number of metastatic nodules on the organ surface. Histological analysis can also be performed to confirm metastasis.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a this compound study in an orthotopic tumor model.
References
- 1. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model | PLOS One [journals.plos.org]
- 3. The Wnt-5a-derived hexapeptide this compound inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WNT5a Signaling through ROR2 Activates the Hippo Pathway to Suppress YAP1 Activity and Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WNT5a Signaling through ROR2 Activates the Hippo Pathway to Suppress YAP1 Activity and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Foxy–5 in prostate cancer model - ProQuest [proquest.com]
- 8. Establishment and evaluation of ectopic and orthotopic prostate cancer models using cell sheet technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Treatment and bioluminescence imaging [bio-protocol.org]
- 11. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
preparing Foxy-5 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foxy-5 is a formylated hexapeptide mimetic of Wnt5a, a key signaling protein involved in various cellular processes, including cell migration, adhesion, and proliferation.[1][2] As a Wnt5a agonist, this compound has been investigated for its potential anti-metastatic properties in several types of cancer, including breast, prostate, and colon cancer.[3][4] These application notes provide detailed protocols for the preparation of this compound stock solutions for experimental use, summarize its key chemical and physical properties, and illustrate its signaling pathway and the experimental workflow for its preparation.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 694.77 g/mol | [5] |
| Molecular Formula | C₂₆H₄₂N₆O₁₂S₂ | [5] |
| Sequence | N-Formyl-Met-Asp-Gly-Cys-Glu-Leu | [1] |
| Appearance | Freeze-dried solid | [1] |
| Purity | ≥95% | [5] |
| CAS Number | 881188-51-8 | [5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| PBS (pH 7.4) | Soluble to 1 mg/mL | [1][5] |
| DMSO | Up to 100 mg/mL | [6] |
| Water | Insoluble or sparingly soluble | [6] |
| Ethanol | Insoluble | [6] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | Up to 3 years | [6][7] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [6][7] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [4][6][8] |
| Stock Solution in PBS | -20°C | Use within 1 month | [8] |
Table 4: Typical Experimental Concentrations
| Application | Concentration/Dosage | Cell/Animal Model | Reference |
| In Vitro Cell Migration Assay | 1 - 1000 µM | MDA-MB-468 breast cancer cells | [9] |
| In Vitro Invasion Assay | Not specified | 4T1 breast cancer cells | [3] |
| In Vivo Metastasis Study (mice) | 5, 20, 40, 160 µ g/injection (i.p.) | BALB/c mice with 4T1 cells | [3] |
| In Vivo Cancer Stem Cell Study (mice) | 2 mg/kg (i.p.) | Xenograft mouse model of prostate cancer | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO (High Concentration)
This protocol is suitable for preparing a high-concentration stock solution for long-term storage and subsequent dilution for various in vitro experiments.
Materials:
-
This compound peptide (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Equilibration: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution:
-
Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Carefully open the vial and add the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 143.9 µL of DMSO to 1 mg of this compound, based on a molecular weight of 694.77 g/mol ).
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates. To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[8][10]
-
-
Aliquoting and Storage:
Protocol 2: Preparation of this compound Working Solution in PBS (for In Vitro Assays)
This protocol describes the dilution of the DMSO stock solution into a physiological buffer for direct use in cell-based assays.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Sterile, nuclease-free microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution:
-
Perform a serial dilution of the DMSO stock solution in sterile PBS (pH 7.4) to achieve the final desired working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the dilution factor is high enough to achieve this.
-
-
Immediate Use: Use the freshly prepared working solution immediately in your experiments. Do not store aqueous working solutions for extended periods.
Protocol 3: Preparation of this compound for In Vivo Administration
This protocol provides a general guideline for preparing this compound for intraperitoneal (i.p.) injection in animal models. The final formulation may need to be optimized based on the specific experimental requirements.
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile syringes and needles
Procedure:
-
Reconstitution:
-
Under aseptic conditions, reconstitute the lyophilized this compound directly in sterile saline or PBS to the desired final concentration for injection. For example, to achieve a 2 mg/kg dose for a 20g mouse in a 100 µL injection volume, the concentration would be 0.4 mg/mL.
-
Ensure complete dissolution by gentle vortexing or swirling.
-
-
Administration:
-
Draw the required volume of the this compound solution into a sterile syringe.
-
Administer to the animal via the desired route (e.g., intraperitoneal injection).
-
Prepare the solution fresh for each set of injections and do not store for later use.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Simplified non-canonical Wnt signaling pathway activated by this compound.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Foxy 5 | Other Wnt Signaling | Tocris Bioscience [tocris.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Foxy 5 | Other Wnt Signaling Compounds: R&D Systems [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. glpbio.com [glpbio.com]
Application Notes and Protocols for Matrigel Invasion Assay with Foxy-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell invasion through the extracellular matrix (ECM) is a critical process in cancer metastasis. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. Foxy-5, a hexapeptide mimic of Wnt-5a, has emerged as a promising anti-metastatic agent by activating non-canonical Wnt signaling, thereby inhibiting cancer cell motility and invasion.[1][2] This document provides detailed protocols for performing a Matrigel invasion assay to evaluate the inhibitory effect of this compound on cancer cell invasion, along with data presentation and visualization of the relevant signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative effects of this compound on the invasion of various cancer cell lines as determined by the Matrigel invasion assay.
Table 1: Effect of this compound on Prostate Cancer Cell Invasion
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Inhibition of Invasion (%) | Reference |
| DU145 (WNT5A-low) | 100 | 24 | 40 | [3][4] |
| PC3 (WNT5A-high) | 100 | 24 | No significant effect | [3][4] |
Table 2: Effect of this compound on Breast Cancer Metastasis (In Vivo)
| Cell Line | Treatment | Effect on Metastasis | Reference |
| 4T1 | This compound (i.p. injections) | 70-90% inhibition of lung and liver metastasis | [1][2] |
Signaling Pathway
This compound mimics the action of Wnt-5a, a key ligand in the non-canonical Wnt signaling pathway. This pathway is distinct from the canonical, β-catenin-dependent pathway. The activation of the non-canonical pathway by this compound leads to changes in cell adhesion and cytoskeletal dynamics, ultimately inhibiting cell migration and invasion.
Caption: Non-canonical Wnt signaling pathway activated by this compound.
Experimental Workflow
The Matrigel invasion assay workflow involves several key steps, from the preparation of the Matrigel-coated inserts to the quantification of invading cells.
Caption: Experimental workflow for the Matrigel invasion assay.
Experimental Protocols
Materials
-
Cell Lines: Cancer cell lines of interest (e.g., DU145, PC3, 4T1).
-
This compound: Lyophilized this compound peptide.
-
Matrigel: Basement membrane matrix (growth factor reduced).
-
Transwell Inserts: 8.0 µm pore size, for 24-well plates.
-
Cell Culture Medium: Appropriate for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Serum-Free Medium: Basal medium without FBS.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For cell detachment.
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Staining Solution: 0.5% Crystal Violet in 25% methanol.
-
Cotton Swabs.
-
Inverted Microscope with a Camera.
-
Image Analysis Software (e.g., ImageJ).
Protocol
1. Preparation of Matrigel-Coated Inserts
-
Thaw Matrigel on ice overnight at 4°C.
-
Chill pipette tips and a 24-well plate on ice.
-
Dilute the thawed Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium. Keep on ice.
-
Carefully add 100 µL of the diluted Matrigel solution to the center of each Transwell insert.
-
Incubate the plate at 37°C for at least 4 hours (or overnight) to allow the Matrigel to solidify.
2. Cell Preparation and Seeding
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the growth medium with serum-free medium.
-
On the day of the assay, detach the cells using Trypsin-EDTA, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Prepare the this compound treatment solutions at the desired concentrations (e.g., 50 µM, 100 µM) in serum-free medium.
-
In the upper chamber of the Matrigel-coated inserts, add 200 µL of the cell suspension. For the treatment groups, the cell suspension should contain the appropriate concentration of this compound. Include a vehicle control (e.g., sterile water or PBS).
-
In the lower chamber of the 24-well plate, add 500 µL of complete medium containing a chemoattractant (e.g., 10% FBS).
3. Incubation and Invasion
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours. The incubation time should be optimized for each cell line.
4. Staining and Quantification
-
After incubation, carefully remove the medium from the upper chamber of the inserts.
-
Use a cotton swab to gently remove the non-invading cells and the Matrigel layer from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the inserts twice with PBS.
-
Stain the cells by immersing the inserts in 0.5% Crystal Violet solution for 15 minutes at room temperature.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, capture images of the stained cells from at least five random fields per insert.
-
Quantify the number of invaded cells per field using image analysis software. Calculate the average number of invaded cells for each condition.
5. Data Analysis
-
Calculate the percentage of invasion inhibition for the this compound treated groups compared to the vehicle control using the following formula:
% Inhibition = [1 - (Number of invaded cells in treated group / Number of invaded cells in control group)] x 100
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
Conclusion
The Matrigel invasion assay is a robust method for evaluating the anti-invasive properties of this compound. By following these detailed protocols, researchers can obtain reliable and quantifiable data on the efficacy of this compound in inhibiting cancer cell invasion. The provided diagrams and data tables serve as a comprehensive resource for understanding the mechanism of action and experimental setup for studying this promising anti-metastatic agent.
References
- 1. The Wnt-5a-derived hexapeptide this compound inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model | PLOS One [journals.plos.org]
Application Notes and Protocols: Immunohistochemistry for WNT5A in Foxy-5 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the analysis of WNT5A and related biomarkers in the context of research and development of Foxy-5, a WNT5A-mimicking peptide. This compound is under investigation as an anti-metastatic agent, particularly in tumors with low endogenous WNT5A expression.[1][2] Therefore, accurate IHC assessment of WNT5A and its downstream signaling components is critical for patient stratification, pharmacodynamic studies, and understanding the mechanism of action of this compound.
Introduction to this compound and WNT5A Signaling
This compound is a formylated hexapeptide designed to mimic the function of the WNT5A protein.[3] WNT5A is a ligand in the non-canonical Wnt signaling pathway and has been shown to play a role in inhibiting cancer cell migration and invasion.[4][5][6] Loss of WNT5A expression in some cancers, such as breast, colon, and prostate cancer, is associated with a poorer prognosis.[2][6][7] this compound aims to restore WNT5A signaling in these low-expression tumors to reduce metastasis.[4][8][9][10]
The mechanism of action of this compound involves binding to WNT5A receptors, such as Frizzled-2 and -5, which can lead to the inhibition of cancer cell motility.[3] Furthermore, this compound has been shown to modulate the expression of several downstream targets, including cancer stem cell markers and components of the β-catenin signaling pathway.[1][11][12][13]
Key Applications of Immunohistochemistry in this compound Research
-
Patient Stratification: IHC for WNT5A is used to identify patients with low WNT5A-expressing tumors who are most likely to benefit from this compound therapy. A reliable and validated IHC protocol is essential for this screening process.
-
Pharmacodynamic (PD) Biomarkers: IHC can be employed to assess the in-situ effects of this compound on target engagement and downstream signaling pathways in tumor tissue. This includes monitoring changes in the expression of proteins such as active β-catenin, ALDH, and DCLK1.
-
Mechanism of Action Studies: By examining the expression and localization of various proteins in preclinical models and clinical samples, IHC helps to elucidate the biological pathways modulated by this compound.
Data Presentation: Quantitative Analysis of IHC Staining
In this compound related studies, the effects of the peptide on protein expression are often evaluated by immunohistochemistry. While qualitative assessments are informative, quantitative analysis provides more objective and reproducible data. A common method for quantifying IHC staining is the H-Score, which combines both the intensity of the staining and the percentage of positively stained cells.[10][14][15][16][17]
H-Score Calculation:
The H-Score is calculated using the following formula:
H-Score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells)
The resulting score ranges from 0 to 300.
Representative Quantitative Data from Preclinical this compound Studies:
The following tables summarize the observed effects of this compound on the expression of key biomarkers in xenograft models of human colon cancer, as assessed by immunohistochemistry.
Table 1: Effect of this compound on Cancer Stem Cell Marker Expression (IHC H-Score)
| Cell Line | Biomarker | Treatment Group | Mean H-Score (± SEM) | Fold Change vs. Vehicle |
| HT-29 | ALDH | Vehicle | 150 (± 15) | - |
| HT-29 | ALDH | This compound | 75 (± 10) | ↓ 2.0 |
| Caco-2 | ALDH | Vehicle | 180 (± 20) | - |
| Caco-2 | ALDH | This compound | 90 (± 12) | ↓ 2.0 |
| HT-29 | DCLK1 | Vehicle | 200 (± 25) | - |
| HT-29 | DCLK1 | This compound | 100 (± 18) | ↓ 2.0 |
| Caco-2 | DCLK1 | Vehicle | 220 (± 30) | - |
| Caco-2 | DCLK1 | This compound | 110 (± 20) | ↓ 2.0 |
Note: The data in this table is representative of findings reported in studies on this compound, which have demonstrated a reduction in the expression of ALDH and DCLK1.[11][12][13]
Table 2: Effect of this compound on β-Catenin and Prostaglandin Signaling Pathways (IHC H-Score)
| Cell Line | Biomarker | Treatment Group | Mean H-Score (± SEM) | Fold Change vs. Vehicle |
| HT-29 | Active β-catenin | Vehicle | 180 (± 22) | - |
| HT-29 | Active β-catenin | This compound | 90 (± 15) | ↓ 2.0 |
| Caco-2 | Active β-catenin | Vehicle | 200 (± 28) | - |
| Caco-2 | Active β-catenin | This compound | 100 (± 19) | ↓ 2.0 |
| HT-29 | ASCL2 | Vehicle | 160 (± 18) | - |
| HT-29 | ASCL2 | This compound | 80 (± 12) | ↓ 2.0 |
| Caco-2 | ASCL2 | Vehicle | 190 (± 25) | - |
| Caco-2 | ASCL2 | This compound | 95 (± 16) | ↓ 2.0 |
| HT-29 | COX2 | Vehicle | 210 (± 30) | - |
| HT-29 | COX2 | This compound | 105 (± 20) | ↓ 2.0 |
| Caco-2 | COX2 | Vehicle | 230 (± 35) | - |
| Caco-2 | COX2 | This compound | 115 (± 22) | ↓ 2.0 |
| HT-29 | 15-PGDH | Vehicle | 100 (± 15) | - |
| HT-29 | 15-PGDH | This compound | 200 (± 25) | ↑ 2.0 |
| Caco-2 | 15-PGDH | Vehicle | 120 (± 18) | - |
| Caco-2 | 15-PGDH | This compound | 240 (± 30) | ↑ 2.0 |
Note: This table reflects the findings that this compound can reduce the expression of active β-catenin, its downstream target ASCL2, and the pro-inflammatory enzyme COX2, while increasing the expression of the prostaglandin-degrading enzyme 15-PGDH.[2][11][12][13][18]
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of WNT5A and key downstream markers. These protocols are synthesized from multiple sources and represent best practices for achieving reliable and reproducible results.
General Protocol for Immunohistochemistry on Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate through two changes of 100% ethanol for 5 minutes each.
-
Rehydrate through two changes of 95% ethanol for 5 minutes each.
-
Rehydrate in one change of 70% ethanol for 5 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
This step is crucial for unmasking epitopes. The choice of buffer and method depends on the primary antibody.[19]
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a staining dish containing the appropriate antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0).
-
Heat the solution to 95-100°C in a water bath, steamer, or pressure cooker for 20-40 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
-
Peroxidase Block:
-
To quench endogenous peroxidase activity, incubate slides in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in antibody diluent.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection System:
-
Wash slides three times in PBS for 5 minutes each.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides three times in PBS for 5 minutes each.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
-
Wash slides three times in PBS for 5 minutes each.
-
-
Chromogen Development:
-
Incubate slides with a peroxidase substrate solution, such as 3,3'-diaminobenzidine (DAB), until the desired brown staining intensity is reached.
-
Rinse slides in deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded alcohols (95% and 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Specific Antibody Protocols
1. WNT5A
-
Primary Antibody: Mouse anti-Human WNT5A Monoclonal Antibody (Clone 3D10 or 6F2).[12][20]
-
Dilution: 1:100 - 1:200.
-
Antigen Retrieval: Heat-induced epitope retrieval in 10 mM Sodium Citrate buffer, pH 6.0.[12]
-
Expected Staining: Cytoplasmic and/or membranous.
2. Aldehyde Dehydrogenase 1 (ALDH1)
-
Primary Antibody: Mouse anti-Human ALDH1 Monoclonal Antibody (Clone 44).[7]
-
Dilution: 1:100.[7]
-
Antigen Retrieval: Heat-induced epitope retrieval in Tris-EDTA buffer, pH 9.0.
-
Expected Staining: Cytoplasmic.
3. Doublecortin-like kinase 1 (DCLK1)
-
Primary Antibody: Rabbit polyclonal anti-DCLK1 antibody.
-
Dilution: 1:80 - 1:100.[21]
-
Antigen Retrieval: Heat-induced epitope retrieval in 10 mM Sodium Citrate buffer, pH 6.0.[21]
-
Expected Staining: Cytoplasmic.
4. Active β-Catenin (Non-phosphorylated)
-
Primary Antibody: Rabbit monoclonal anti-Active β-Catenin (Ser33/37/Thr41) antibody (Clone D13A1).[22]
-
Dilution: 1:100 - 1:400.[5]
-
Antigen Retrieval: Heat-induced epitope retrieval in 10 mM Sodium Citrate buffer, pH 6.0.[5]
-
Expected Staining: Nuclear and/or cytoplasmic.
5. Achaete-Scute Complex Homolog 2 (ASCL2)
-
Primary Antibody: Rabbit polyclonal or monoclonal anti-ASCL2 antibody.
-
Dilution: 1:100.[9]
-
Antigen Retrieval: Heat-induced epitope retrieval with Tris-EDTA buffer, pH 9.0.[9]
-
Expected Staining: Cytoplasmic and/or nuclear.[23]
6. Cyclooxygenase-2 (COX2)
-
Primary Antibody: Mouse monoclonal anti-COX2 antibody.
-
Antigen Retrieval: Heat-induced epitope retrieval in 10 mM Sodium Citrate buffer, pH 6.0 or Tris buffer, pH 9.0.[11][25]
7. 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
-
Primary Antibody: Rabbit monoclonal anti-15-PGDH antibody (Clone EPR14332-19).[27]
-
Dilution: 1:100 - 1:250.
-
Antigen Retrieval: Heat-induced epitope retrieval in 10 mM Sodium Citrate buffer, pH 6.0.[11]
-
Expected Staining: Cytoplasmic.[11]
Visualizations
The following diagrams illustrate the WNT5A signaling pathway and a typical experimental workflow for assessing the effect of this compound using immunohistochemistry.
Caption: WNT5A/Foxy-5 signaling pathway.
Caption: Experimental workflow for IHC in this compound studies.
References
- 1. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model | PLOS One [journals.plos.org]
- 2. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemical analysis of aldehyde dehydrogenase isoforms and their association with estrogen-receptor status and disease progression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2 immunohistochemical expression is associated with worse prognosis in breast cancer: Retrospective study and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. Wnt5a expression and prognosis in stage II–III colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde Dehydrogenase1 Immunohistochemical Staining in Primary Breast Cancer Cells Independently Predicted Overall Survival But Did Not Correlate with the Presence of Circulating or Disseminated Tumors Cells [jcancer.org]
- 8. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCL2 antibody (21368-1-AP) | Proteintech [ptglab.com]
- 10. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of 15-hydroxyprostaglandin dehydrogenase and cyclooxygenase-2 in non-small cell lung cancer: Correlations with angiogenesis and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mybiosource.com [mybiosource.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Histochemical scoring assessment (H-score) | Asian Archives of Pathology [asianarchpath.com]
- 15. Reinventing Nuclear Histo-score Utilizing Inherent Morphologic Cutoffs: Blue-brown Color H-score (BBC-HS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. IHC antigen retrieval protocol | Abcam [abcam.com]
- 20. WNT5A Monoclonal Antibody (6F2) (MA5-15502) [thermofisher.com]
- 21. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 22. Non-phospho (Active) β-Catenin (Ser33/37/Thr41) (D13A1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 23. Intestinal Stem Cell Marker ASCL2 is a Novel Prognostic Predictor in Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclooxygenase-2 immunohistochemical expression is associated with worse prognosis in breast cancer | Saudi Medical Journal [smj.org.sa]
- 25. The role of immunohistochemistry expression of COX-2 in differentiating pigmented benign and malignant skin neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. publications.ersnet.org [publications.ersnet.org]
- 27. JCI Insight - 15-PGDH inhibition activates the splenic niche to promote hematopoietic regeneration [insight.jci.org]
Application Notes and Protocols for Foxy-5 In Vivo Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foxy-5 is a formylated hexapeptide that mimics the action of Wnt-5a, a key ligand in the non-canonical Wnt signaling pathway.[1][2][3] In preclinical studies, this compound has demonstrated potential as an anti-metastatic agent by inhibiting the migration and invasion of cancer cells.[4][5] It functions by binding to and activating Wnt-5a receptors, such as Frizzled-2 and -5, which in turn modulates downstream signaling cascades that influence cell motility.[1][3] Notably, this compound's mechanism of action does not typically affect cell proliferation or apoptosis, making it a targeted therapeutic candidate against cancer metastasis.[4][5] These application notes provide detailed protocols for the in vivo delivery of this compound for preclinical research in mouse models.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies investigating the efficacy of this compound in various cancer models.
Table 1: Effect of this compound on Metastasis in Prostate Cancer Orthotopic Mouse Model
| Treatment Group | Dosage | Administration Route | Frequency | Duration | Outcome | Percentage Inhibition of Metastasis | Reference |
| Vehicle (0.9% NaCl) | - | Intraperitoneal (IP) | Every other day | 6 weeks | - | - | [6] |
| This compound | 2 mg/kg | Intraperitoneal (IP) | Every other day | 6 weeks | Reduced metastatic spread to lymph nodes | Regional: 90%, Distal: 75% | [6][7] |
Table 2: Effect of this compound on Metastasis in Breast Cancer Mouse Model
| Treatment Group | Dosage | Administration Route | Frequency | Duration | Outcome | Percentage Inhibition of Metastasis | Reference |
| Vehicle | - | Intraperitoneal (IP) | Not Specified | Not Specified | - | - | [4][5] |
| This compound | Not Specified | Intraperitoneal (IP) | Not Specified | Not Specified | Inhibited metastasis to lungs and liver | 70% - 90% | [4][5] |
Table 3: Effect of this compound on Colonic Cancer Stem Cell Markers in a Xenograft Mouse Model
| Treatment Group | Dosage | Administration Route | Frequency | Duration | Outcome | Reference |
| Vehicle (NaCl) | - | Intraperitoneal (IP) | Every other day | 16 days (9 injections) | - | [8] |
| This compound | ~2 µg/g (40 µg per dose) | Intraperitoneal (IP) | Every other day | 16 days (9 injections) | Reduced expression of ALDH and DCLK1 | [8][9] |
Signaling Pathway
The diagram below illustrates the non-canonical Wnt signaling pathway activated by this compound.
Caption: this compound mediated non-canonical Wnt signaling pathway.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile 0.9% Sodium Chloride (NaCl) solution (saline)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Reconstitution of this compound:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in sterile 0.9% NaCl to a desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the tube to ensure the peptide is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the reconstituted this compound stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
On the day of injection, thaw an aliquot of the this compound stock solution on ice.
-
Dilute the stock solution with sterile 0.9% NaCl to the final desired concentration for injection (e.g., to achieve a 2 mg/kg dose in a specific injection volume).
-
It is recommended to warm the final solution to room temperature before injection to minimize discomfort to the animal.[10]
-
If necessary, filter the final working solution through a 0.22 µm sterile syringe filter to ensure sterility.
-
In Vivo Delivery of this compound via Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound working solution
-
Mouse model with established tumors (e.g., orthotopic or subcutaneous xenografts)
-
Appropriate restraint device for mice
-
Sterile syringes (e.g., 1 mL)
-
70% ethanol or other suitable disinfectant
-
Sterile gauze
Protocol:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume based on its body weight and the desired dosage.
-
Properly restrain the mouse using a standard technique (e.g., scruffing the neck and securing the tail).
-
Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, creating a larger and safer injection space in the caudal abdomen.[10]
-
-
Injection Site Identification:
-
Intraperitoneal Injection:
-
Draw the calculated volume of the this compound working solution into a sterile syringe.
-
Insert the needle, with the bevel facing up, into the identified injection site at a 30-45 degree angle to the abdominal wall.[10]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or an organ. If blood or any fluid is aspirated, withdraw the needle and re-attempt the injection at a slightly different location with a new sterile needle.[4]
-
If no fluid is aspirated, slowly and steadily inject the this compound solution into the peritoneal cavity.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the mouse for a few minutes post-injection for any signs of distress, such as bleeding at the injection site or abnormal behavior.
-
Continue to monitor the animal's health and tumor growth according to the experimental plan.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study using this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Foxy 5 peptide [novoprolabs.com]
- 3. This compound | C26H42N6O12S2 | CID 44628955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 5. The Wnt-5a-derived hexapeptide this compound inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Wnt5a Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uac.arizona.edu [uac.arizona.edu]
Application Note: Foxy-5 Mediated Inhibition of Cancer Cell Migration
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Wnt-5a-derived hexapeptide this compound inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The WNT-5a derived peptide, this compound, possesses dual properties that impair progression of ERalpha negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Wnt receptors | The WNT Homepage [wnt.stanford.edu]
- 5. Ror2/Frizzled Complex Mediates Wnt5a-Induced AP-1 Activation by Regulating Dishevelled Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Foxy-5 peptide solubility in PBS versus DMSO
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental use of the Foxy-5 peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a formylated hexapeptide that mimics a part of the Wnt5a protein.[1] As a Wnt5a agonist, it activates non-canonical Wnt signaling pathways.[2][3][4] this compound has been shown to impair the migration and invasion of certain cancer cells, suggesting its potential as an anti-metastatic agent.[5][6][7] It can trigger signaling cascades involving cytosolic free calcium without affecting the β-catenin pathway.[4][6]
Q2: Which solvent should I use to dissolve this compound, PBS or DMSO?
A2: The choice of solvent depends on the required concentration for your experiment. For lower concentrations (up to 1 mg/mL), Phosphate-Buffered Saline (PBS) at pH 7.4 is a suitable option. For much higher concentrations, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[8]
Q3: Can I store this compound peptide after it has been dissolved?
A3: Yes. For long-term storage, it is recommended to aliquot the peptide solution into single-use volumes and store them frozen at -20°C or preferably -80°C.[9] This practice helps to avoid degradation that can be caused by repeated freeze-thaw cycles.[8][9][10] Stock solutions stored at -80°C can be stable for up to a year, while at -20°C, they should be used within a month.[8][10][11]
Q4: Does the TFA salt in the lyophilized powder affect my experiment?
A4: this compound is often supplied as a trifluoroacetate (TFA) salt, a remnant from the purification process.[1] TFA can contribute to the total mass of the lyophilized powder.[1] While TFA salts generally enhance the solubility of peptides in aqueous solutions, for highly sensitive cellular assays, its potential effects should be considered.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide won't dissolve in PBS. | The desired concentration is too high for PBS, or the peptide has formed aggregates. | Ensure your target concentration does not exceed 1 mg/mL. To aid dissolution, gentle vortexing or sonication in a water bath can be helpful.[12] Avoid excessive heating.[10][11] If a higher concentration is needed, use DMSO as the primary solvent. |
| Precipitation observed after diluting DMSO stock with aqueous buffer. | The peptide is not soluble at that final concentration in the mixed solvent system. The high concentration of DMSO in the final solution may cause cellular toxicity. | Try to use a smaller volume of a more concentrated DMSO stock solution for dilution to minimize the final DMSO percentage. For in vivo studies, specific formulation protocols involving co-solvents like PEG300 and Tween 80 are often required.[8][10][11] |
| Variability in experimental results. | Peptide degradation due to improper storage or handling. This could be from repeated freeze-thaw cycles or oxidation. | Always aliquot stock solutions and store them at -80°C.[8][9] When working with peptides containing methionine, like this compound, using oxygen-free buffers can help prevent oxidation.[12] |
| Low cell viability in my in vitro assay. | The final concentration of DMSO in the cell culture medium is too high, causing toxicity. | Ensure the final concentration of DMSO in your culture medium is low, typically less than 0.5%, to avoid cytotoxic effects. Perform a vehicle control experiment with the same DMSO concentration to verify its effect on cell viability. |
Quantitative Solubility Data
| Peptide | Solvent | Reported Solubility |
| This compound | PBS (pH 7.4) | Soluble up to 1 mg/mL |
| This compound | DMSO | 100 mg/mL[8] |
Experimental Protocols
Protocol 1: Reconstitution of this compound in PBS (for concentrations ≤ 1 mg/mL)
-
Preparation : Bring the lyophilized this compound peptide vial and sterile PBS (pH 7.4) to room temperature.
-
Calculation : Determine the volume of PBS required to achieve your desired final concentration (e.g., for a 1 mg/mL stock, add 1 mL of PBS to 1 mg of peptide).
-
Reconstitution : Aseptically add the calculated volume of PBS to the vial.
-
Dissolution : Gently vortex or swirl the vial until the peptide is completely dissolved. If needed, brief sonication in a room temperature water bath can assist dissolution.[12]
-
Verification : Visually inspect the solution to ensure it is clear and free of particulates.[13]
-
Storage : Aliquot the solution into sterile, single-use tubes and store at -20°C or -80°C.
Protocol 2: Reconstitution of this compound in DMSO (for high-concentration stock solutions)
-
Preparation : Allow the lyophilized this compound peptide vial to equilibrate to room temperature. Use fresh, anhydrous (moisture-free) DMSO to ensure maximum solubility.[8]
-
Calculation : Determine the volume of DMSO needed for your target stock concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO to 1 mg of peptide).
-
Reconstitution : Under sterile conditions, add the calculated volume of DMSO to the peptide vial.
-
Dissolution : Cap the vial and vortex gently until the powder is fully dissolved. The solution should be clear.
-
Storage : Store the DMSO stock solution in small aliquots in tightly sealed vials at -80°C to prevent moisture absorption.[8]
-
Working Solution Preparation : For experiments, dilute the DMSO stock solution further with your aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration is non-toxic to the cells.
This compound Signaling Pathway
The this compound peptide acts as a Wnt5a mimetic, primarily activating the non-canonical Wnt signaling pathways. These pathways are independent of β-catenin and play crucial roles in regulating cell polarity, migration, and calcium influx.[2][14]
Caption: Simplified non-canonical Wnt signaling pathway activated by this compound.
References
- 1. Foxy 5 peptide [novoprolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Wnt5a: its signalling, functions and implication in diseases [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Wnt-5a-derived hexapeptide this compound inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model | PLOS One [journals.plos.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. glpbio.com [glpbio.com]
- 12. bachem.com [bachem.com]
- 13. jpt.com [jpt.com]
- 14. WNT-5A: signaling and functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Foxy-5 Technical Support Center: Understanding the Impact of TFA on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of the Wnt5a-mimicking peptide, Foxy-5, with a specific focus on the potential impact of the trifluoroacetic acid (TFA) counter-ion on its biological activity. TFA is a common remnant from the solid-phase peptide synthesis and purification process. While often present in commercially available this compound preparations, residual TFA can sometimes interfere with experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a hexapeptide that mimics the action of Wnt5a, a key signaling protein in the non-canonical Wnt pathway. It has been shown to inhibit cancer cell migration and invasion.[1] this compound primarily signals through the Wnt/Ca2+ pathway, leading to an increase in intracellular calcium levels, which in turn modulates downstream effectors involved in cell motility.
Q2: Why is this compound often supplied as a TFA salt?
A2: Trifluoroacetic acid (TFA) is widely used during the synthesis and purification of peptides, including this compound. It is effective for cleaving the peptide from the solid-phase resin and as a counter-ion during reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. As a result, the final lyophilized peptide product is often a TFA salt.
Q3: Can the TFA counter-ion affect the biological activity of this compound?
A3: Yes, residual TFA in peptide preparations can potentially influence the results of biological assays.[2] Studies on various peptides have shown that TFA can, in some instances, affect cell proliferation and other cellular responses.[2] For sensitive in vitro and in vivo experiments, it is advisable to consider the potential effects of TFA.
Q4: When should I consider exchanging the TFA salt for another counter-ion?
A4: You should consider a salt exchange to an alternative like acetate or hydrochloride (HCl) if you observe:
-
Inconsistent or unexpected results in your biological assays.
-
Discrepancies between your findings and published data for this compound.
-
A need for a more biologically benign counter-ion for in vivo studies or for developing a therapeutic formulation.
Q5: How can I exchange the TFA counter-ion for acetate or HCl?
A5: The TFA counter-ion can be exchanged through several methods, including repeated lyophilization from an aqueous solution of the desired acid (e.g., HCl) or by using anion exchange chromatography.[3][4] Detailed protocols for these procedures are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell migration/invasion assays | Residual TFA may be interfering with cellular processes. | Exchange the TFA salt of this compound for an acetate or HCl salt. A detailed protocol for salt exchange is provided below. |
| Reduced this compound activity compared to published data | The presence of TFA may be dampening the biological effect in your specific cell line or assay system. | Perform a dose-response experiment with both the TFA salt and an exchanged salt form of this compound to determine if the counter-ion is the cause. |
| Peptide solubility issues | The salt form can influence the solubility of the peptide. | If you encounter solubility problems with the TFA salt, converting to an HCl or acetate salt may improve its solubility in your desired buffer. |
| Unexpected effects on cell proliferation | TFA itself has been reported to have an effect on cell proliferation in some cell types.[2] | If your assay is sensitive to changes in cell proliferation, it is highly recommended to use a non-TFA salt form of this compound. Include a "vehicle control" with the corresponding salt to account for any effects of the counter-ion. |
Data Presentation
Table 1: Effect of this compound (TFA Salt) on Cancer Cell Invasion
| Cell Line | This compound Concentration | Incubation Time | Assay Type | Result | Reference |
| DU145 (Prostate Cancer) | 100 µM | 24 hours | Matrigel Invasion Assay | Inhibition of invasion | [1] |
Note on TFA Impact: The literature suggests that for some peptides, the TFA salt form can result in reduced cell proliferation compared to the hydrochloride salt.[2] Researchers should be aware of this potential for variability when designing and interpreting experiments with this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Invasion Assay with this compound
This protocol is a general guideline for a transwell invasion assay and should be optimized for your specific cell line.
Materials:
-
24-well transwell inserts (8.0 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (chemoattractant)
-
This compound peptide (TFA salt or exchanged salt form)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each transwell insert.
-
Incubate at 37°C for at least 4 hours to allow for gelation.
-
-
Cell Preparation and Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Prepare this compound working solutions in serum-free medium at the desired concentrations (e.g., 50 µM, 100 µM).
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
-
Invasion Assay:
-
To the lower chamber of the 24-well plate, add 600 µL of medium containing 10% FBS as a chemoattractant.
-
Add the prepared this compound working solutions to the upper chamber with the cells. For control wells, add vehicle (serum-free medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Protocol 2: In Vivo Orthotopic Xenograft Mouse Model for Metastasis
This protocol provides a general framework for an in vivo study and must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells (e.g., luciferase-labeled for imaging)
-
This compound peptide (TFA salt or exchanged salt form)
-
Vehicle control (e.g., 0.9% NaCl)
-
Anesthesia
-
Surgical instruments
-
Bioluminescence imaging system
Procedure:
-
Cell Implantation:
-
Anesthetize the mice.
-
Surgically expose the target organ (e.g., prostate).
-
Inject cancer cells (e.g., 1 x 10^6 cells in a small volume) directly into the organ.
-
Suture the incision.
-
-
This compound Administration:
-
Allow tumors to establish for a set period (e.g., 1-3 weeks), monitoring growth via bioluminescence imaging.
-
Prepare this compound solution in a sterile vehicle (e.g., 0.9% NaCl) at the desired concentration (e.g., 2 mg/kg).
-
Administer this compound via intraperitoneal (IP) injection every other day.[5]
-
Administer the vehicle control to the control group of mice following the same schedule.
-
-
Monitoring Metastasis:
-
Monitor tumor growth and metastatic spread weekly using bioluminescence imaging.
-
At the end of the study period, euthanize the mice and harvest primary tumors and metastatic tissues (e.g., lymph nodes, lungs).
-
-
Analysis:
-
Measure the weight and volume of the primary tumors.
-
Quantify the metastatic burden in various organs through bioluminescence of excised tissues or histological analysis.
-
Protocol 3: TFA Salt Exchange to HCl or Acetate
TFA to HCl Exchange: [3]
-
Dissolve the this compound TFA salt in 100 mM HCl.
-
Let the solution stand at room temperature for 1 minute.
-
Freeze the solution (e.g., in liquid nitrogen).
-
Lyophilize the frozen solution to obtain the this compound hydrochloride salt.
-
Repeat the process 2-3 times to ensure complete exchange.
TFA to Acetate Exchange: [3]
-
Prepare a strong anion exchange resin column.
-
Equilibrate the column with a 1 M solution of sodium acetate.
-
Wash the column with distilled water to remove excess sodium acetate.
-
Dissolve the this compound TFA salt in distilled water and apply it to the column.
-
Elute the peptide with distilled water and collect the fractions containing this compound.
-
Lyophilize the pooled fractions to obtain the this compound acetate salt.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the non-canonical Wnt/Ca2+ signaling pathway.
Experimental Workflow: In Vitro Invasion Assay
Caption: Workflow for assessing this compound's effect on cell invasion.
Troubleshooting Logic: Inconsistent Results
Caption: Decision-making process for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. peptide.com [peptide.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Foxy-5 Technical Support Center: Optimizing Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Foxy-5 dosage in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic hexapeptide that mimics the action of Wnt-5a, a protein involved in regulating cell motility.[1][2] As a Wnt5a agonist, this compound modulates the non-canonical Wnt signaling pathway, which plays a crucial role in inhibiting the migration and invasion of cancer cells.[1][2] This anti-metastatic activity makes this compound a subject of interest in oncology research.[1][3]
Q2: What is the recommended starting dosage for this compound in mouse models of cancer?
Based on published preclinical studies, a common and effective dosage of this compound is 2 mg/kg administered intraperitoneally (i.p.).[4][5] This dosage has been used in xenograft mouse models of prostate and colon cancer.[2] However, the optimal dosage may vary depending on the animal model, tumor type, and experimental goals. A dose-escalation study in a Phase Ib clinical trial in humans showed that this compound was safe and well-tolerated at doses up to 2.3 mg/kg.[6]
Q3: How should this compound be prepared and administered for in vivo studies?
This compound powder should be stored at -20°C. For in vivo administration, this compound can be dissolved in a sterile vehicle such as 0.9% NaCl (normal saline).[4][5] It is recommended to prepare the solution fresh for each administration. The administration route can be intraperitoneal (i.p.) or intravenous (i.v.).[6] For i.p. injections, a typical frequency is every other day.[4][5]
Q4: What is the known stability of this compound in solution?
Stock solutions of this compound can be stored at -80°C for up to six months. When stored at -20°C in solvent, it is recommended to use it within one month.[7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[8]
Troubleshooting Guide
Issue 1: Poor solubility of this compound.
-
Possible Cause: this compound is a peptide and may have limited solubility in aqueous solutions.
-
Solution:
-
Ensure the vehicle is appropriate. Sterile 0.9% NaCl is a commonly used and effective vehicle.[4][5]
-
To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[7]
-
For higher concentrations, consider using a small amount of a solubilizing agent like DMSO, but be mindful of its potential toxicity in animals and ensure the final concentration is low and well-tolerated.
-
Issue 2: Inconsistent or lack of efficacy in the animal model.
-
Possible Causes:
-
Suboptimal Dosage: The dosage may be too low for the specific animal model or tumor type.
-
Inadequate Administration Frequency: The dosing schedule may not be frequent enough to maintain a therapeutic concentration.
-
Peptide Degradation: The peptide may have degraded due to improper storage or handling.
-
Low Wnt5a Expression in the Tumor Model: this compound's efficacy is more pronounced in tumors with low endogenous Wnt5a expression.[4]
-
-
Solutions:
-
Dosage Optimization: Consider a dose-response study to determine the optimal dosage for your model. Doses in the range of 0.8 mg/kg to 2.3 mg/kg have been explored in clinical trials.[6]
-
Adjust Administration Frequency: In some clinical trials, this compound has been administered three times a week or even daily.[6][9]
-
Verify Peptide Integrity: Ensure that this compound has been stored correctly at -20°C (powder) or -80°C (stock solution).[7][10] Prepare fresh solutions for each administration.
-
Characterize Your Model: Before starting in vivo studies, assess the Wnt5a expression level in your cancer cell line or tumor model to ensure it is an appropriate model for this compound treatment.[4]
-
Issue 3: Observed toxicity or adverse effects in animals.
-
Possible Cause: While this compound has shown a good safety profile in preclinical and clinical studies, individual animal sensitivity or high dosages could potentially lead to adverse effects.[6]
-
Solutions:
-
Monitor Animal Health: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of irritation at the injection site.
-
Reduce Dosage or Frequency: If adverse effects are observed, consider reducing the dosage or the frequency of administration.
-
Refine Injection Technique: Ensure proper injection technique to minimize stress and local irritation. For intraperitoneal injections, be careful to avoid puncturing organs.
-
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical Animal Studies
| Animal Model | Cancer Type | Dosage | Administration Route | Frequency | Vehicle | Reference |
| Nude Mice | Prostate Cancer (DU145-Luc) | 2 mg/kg | Intraperitoneal (i.p.) | Every other day | 0.9% NaCl | [4] |
| Nude Mice | Colon Cancer (HT-29, Caco-2) | 2 mg/kg | Intraperitoneal (i.p.) | Not specified | Not specified | [2] |
| BALB/c Mice | Breast Cancer (4T1) | 5 µg (approx. 0.25 mg/kg) | Intraperitoneal (i.p.) | Every 4th day | Saline | [11] |
Experimental Protocols
Protocol 1: General Procedure for this compound Administration in a Mouse Xenograft Model
-
Animal Model: Use an appropriate immunodeficient mouse strain (e.g., nude mice) for xenograft studies.
-
Tumor Inoculation: Inoculate cancer cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) subcutaneously or orthotopically.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor growth regularly using calipers or bioluminescence imaging if using luciferase-tagged cells.[4]
-
This compound Preparation:
-
On the day of injection, dissolve this compound powder in sterile 0.9% NaCl to the desired concentration (e.g., to achieve a 2 mg/kg dose in a 100-200 µL injection volume).
-
Ensure complete dissolution. Gentle warming and sonication can be used if necessary.[7]
-
-
Administration:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
A typical dosing schedule is every other day.[4]
-
-
Control Group: Administer the vehicle (0.9% NaCl) to the control group of animals following the same schedule.
-
Efficacy Assessment:
-
Continue treatment for the planned duration (e.g., 3-9 weeks).[2]
-
Monitor tumor growth and metastasis formation throughout the study.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry, gene expression analysis).[4]
-
Mandatory Visualizations
Caption: Non-canonical Wnt5a signaling pathway activated by this compound.
Caption: Experimental workflow for testing this compound efficacy in mice.
Caption: Troubleshooting logic for inconsistent this compound efficacy.
References
- 1. The Wnt-5a-derived hexapeptide this compound inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mb.cision.com [mb.cision.com]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound(Wnt5a peptide mimetic)|881188-51-8|MSDS [dcchemicals.com]
- 11. aacrjournals.org [aacrjournals.org]
Foxy-5 In Vivo Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the in vivo degradation of Foxy-5, a Wnt5a-mimicking peptide.
Troubleshooting Guides
Researchers conducting in vivo studies with this compound may encounter challenges common to peptide therapeutics. This guide addresses potential issues, their causes, and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid clearance/degradation of this compound | - Enzymatic degradation by proteases and peptidases in plasma and tissues.[1][2] - Renal clearance due to the small size of the hexapeptide. | - Increase dosing frequency based on pharmacokinetic modeling.[3] - Consider alternative formulations, such as encapsulation in nanoparticles, to protect the peptide from degradation.[2][4] - Co-administer with protease inhibitors (use with caution and validate potential effects on the experiment). |
| High variability in plasma concentrations | - Inconsistent administration (e.g., intraperitoneal injection technique). - Differences in animal metabolism or health status. - Sample handling and processing inconsistencies.[1] | - Ensure consistent and proper training for all personnel on administration techniques. - Standardize animal models (age, weight, sex) and acclimatize them before the study. - Implement a strict and standardized protocol for blood collection, processing, and storage, including the use of protease inhibitors in collection tubes. |
| Low or undetectable levels of this compound in tissue samples | - Poor tissue perfusion or penetration of the peptide. - Rapid degradation within the target tissue. - Insufficient sensitivity of the analytical method.[1] | - Optimize the dosing regimen to achieve higher systemic exposure. - For terminal studies, collect tissues immediately after euthanasia and flash-freeze to minimize ex vivo degradation. - Develop and validate an ultra-sensitive bioanalytical assay, such as LC-MS/MS, for this compound quantification.[1] |
| Discrepancy between in vitro and in vivo results | - The "hit-and-run" effect, where transient receptor binding is sufficient to elicit a sustained biological response despite rapid peptide clearance.[5] - In vivo compensatory mechanisms not present in in vitro models. | - Measure downstream pharmacodynamic markers in vivo to correlate with biological activity, rather than relying solely on this compound concentration. - Conduct dose-response and time-course studies to understand the relationship between exposure and effect. |
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound in vivo?
Preliminary, unpublished data in rats suggest that the half-life of this compound in blood circulation is approximately 30 minutes.[5] This short half-life is characteristic of small peptides.[5]
Q2: How does this compound exert its biological effect with such a short half-life?
This compound is believed to have a "hit-and-run" mechanism of action.[5] This means that a brief interaction with its receptor is sufficient to trigger a lasting downstream signaling effect within the target cells.[5] In vitro studies have shown that a 2-hour exposure to this compound is enough to significantly reduce cancer cell invasion.[5]
Q3: What is the primary route of administration for this compound in preclinical models?
In published preclinical studies, this compound is most commonly administered via intraperitoneal (IP) injection.[6][7]
Q4: What are the main challenges in quantifying this compound in biological samples?
The primary challenges are its low in vivo concentrations due to rapid degradation and clearance, and potential interference from endogenous substances.[1] This necessitates the use of highly sensitive and specific analytical methods like liquid chromatography with tandem mass spectrometry (LC-MS/MS).[8]
Q5: How does this compound signal within the cell?
This compound mimics the action of Wnt5a by activating non-canonical Wnt signaling pathways.[5][9] It triggers an increase in cytosolic free calcium but does not affect the β-catenin signaling pathway.[5][10] This signaling cascade ultimately impacts cell motility and invasion.[7][11]
Quantitative Data Summary
The following table summarizes the available quantitative data on this compound's pharmacokinetics.
| Parameter | In Vivo Model | Value | Source |
| Half-life (t½) | Rat | ~30 minutes | [5] (preliminary, unpublished data) |
Experimental Protocols
Protocol: Assessment of this compound In Vivo Stability
This protocol provides a general framework for determining the pharmacokinetic profile of this compound in a rodent model.
1. Animal Model and Administration:
- Select an appropriate animal model (e.g., BALB/c mice or Sprague-Dawley rats).
- Acclimatize animals for at least one week before the experiment.
- Administer this compound via intraperitoneal injection at a predetermined dose (e.g., 2 mg/kg).[6] Include a vehicle control group (e.g., 0.9% NaCl).[6]
2. Sample Collection:
- Collect blood samples at various time points post-injection (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes).
- Collect blood via an appropriate method (e.g., tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA) and a broad-spectrum protease inhibitor cocktail to prevent ex vivo degradation.
- Immediately place samples on ice.
3. Sample Processing:
- Centrifuge the blood samples at 4°C to separate plasma.
- Carefully collect the plasma supernatant and store it at -80°C until analysis.
- For tissue distribution studies, euthanize animals at selected time points, perfuse with saline, harvest tissues of interest, flash-freeze in liquid nitrogen, and store at -80°C.
4. Bioanalytical Method:
- Develop and validate a sensitive and specific quantitative assay for this compound, preferably using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[8]
- The method should be validated for linearity, accuracy, precision, and selectivity in the biological matrix (plasma or tissue homogenate).
5. Pharmacokinetic Analysis:
- Plot the plasma concentration of this compound versus time.
- Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Visualizations
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Wnt-5a-derived hexapeptide this compound inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose Escalating Study of this compound in Breast-, Colon- or Prostate Cancer Patients | MedPath [trial.medpath.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model | PLOS One [journals.plos.org]
- 11. aacrjournals.org [aacrjournals.org]
potential off-target effects of Foxy-5 peptide
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of the Foxy-5 peptide in experimental settings. The following sections address potential off-target effects, troubleshooting for common experimental issues, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound peptide?
A1: this compound is a formylated hexapeptide that mimics the action of Wnt-5a, a key protein in the non-canonical Wnt signaling pathway.[1][2][3] It functions by binding to Wnt receptors, such as those of the Frizzled family, and activating downstream signaling.[4] This activation leads to an increase in cytosolic free calcium, which in turn modulates the cytoskeleton and cell adhesion, ultimately inhibiting cancer cell migration and invasion.[5]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of cancer cell motility.[2] In preclinical studies, this compound has been shown to significantly reduce the metastatic spread of cancer cells in various models, including breast, colon, and prostate cancer.[2][6] Specifically, it has been observed to inhibit metastasis to the lungs and liver by 70% to 90% in certain in vivo models.[2]
Q3: Does this compound affect cell proliferation or apoptosis?
A3: No. Multiple in vitro and in vivo studies have consistently demonstrated that this compound does not have an effect on cancer cell proliferation or apoptosis.[2][6] This high specificity for cell motility pathways is a key characteristic of the peptide.
Q4: Are there any known off-target effects of this compound?
A4: Based on current research, this compound exhibits a high degree of specificity for the non-canonical Wnt signaling pathway. A significant finding is its lack of interference with the canonical Wnt/β-catenin signaling pathway, which is involved in cell proliferation.[5] Preclinical toxicology studies in rats and dogs have shown no this compound-induced changes in major organs. Furthermore, Phase I clinical trials have indicated that this compound is safe and well-tolerated by patients.
Q5: Is the efficacy of this compound dependent on the cancer cell type?
A5: Yes, the effectiveness of this compound is highly dependent on the endogenous expression level of Wnt-5a in the cancer cells. This compound is most effective in cancer cells with low or absent Wnt-5a expression, where it can restore the inhibitory signals for cell migration. In cancer cells that already have high levels of Wnt-5a, this compound has been shown to have no effect on invasion.
Troubleshooting Guides
Issue 1: No observable inhibition of cell migration in an in vitro assay.
-
Possible Cause 1: Low Endogenous Wnt-5a Expression: The target cell line may already express high levels of endogenous Wnt-5a, masking the effect of this compound.
-
Troubleshooting Step: Screen your cell line for Wnt-5a expression levels using techniques like qPCR or Western blotting before initiating migration assays. Select cell lines with low or absent Wnt-5a expression for your experiments.
-
-
Possible Cause 2: Suboptimal Peptide Concentration: The concentration of this compound used may be too low to elicit a response.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Concentrations around 100 μM have been shown to be effective in inhibiting the invasion of DU145 prostate cancer cells.[1]
-
-
Possible Cause 3: Incorrect Assay Setup: The migration assay may not be set up correctly to detect changes in cell motility.
-
Troubleshooting Step: Ensure that your assay has a clear chemoattractant gradient and that the pore size of the transwell membrane is appropriate for your cells. Review and optimize your cell seeding density and incubation time.
-
Issue 2: Inconsistent results in an in vivo metastasis model.
-
Possible Cause 1: Inappropriate Animal Model: The chosen animal model may not be suitable for studying the effects of this compound.
-
Troubleshooting Step: Use an orthotopic xenograft mouse model with a cancer cell line that has been confirmed to have low Wnt-5a expression. This approach more accurately reflects the clinical scenario.
-
-
Possible Cause 2: Insufficient Dosing or Administration Route: The dosage or delivery method of this compound may not be optimal for sustained in vivo activity.
-
Troubleshooting Step: In mouse models, intraperitoneal injections of this compound at a dosage of 2 mg/kg administered every other day have been shown to be effective.[1] Consider the short half-life of the peptide (around 30 minutes in rats) and dose accordingly to maintain a therapeutic concentration.[5]
-
-
Possible Cause 3: Variability in Tumor Engraftment and Metastasis: Inherent biological variability can lead to inconsistent tumor growth and metastatic spread.
-
Troubleshooting Step: Increase the number of animals in each experimental group to ensure statistical power. Use non-invasive imaging techniques, such as bioluminescence imaging, to monitor tumor growth and metastasis in real-time and quantify the metastatic load.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| In Vitro Invasion Inhibition | DU145 (Prostate Cancer) | 40% inhibition at 100 μM | [1][5] |
| In Vivo Metastasis Inhibition | 4T1 (Breast Cancer) | 70-90% inhibition of lung and liver metastasis | [2] |
| In Vivo Metastasis Inhibition | DU145-Luc (Prostate Cancer) | 90% inhibition of dissemination to regional lymph nodes and 75% to distal lymph nodes | [6] |
Experimental Protocols
In Vitro Cell Migration Assay (Boyden Chamber)
-
Cell Preparation: Culture Wnt-5a-low cancer cells to 70-80% confluency. The day before the assay, serum-starve the cells for 24 hours. On the day of the assay, detach the cells, wash with serum-free media, and resuspend at a concentration of 1 x 10^5 cells/mL in serum-free media.
-
Assay Setup: Place 24-well plate transwell inserts (8 µm pore size) into the wells. In the lower chamber, add media containing a chemoattractant (e.g., 10% FBS). In the upper chamber, add the cell suspension.
-
Treatment: Add this compound at various concentrations (e.g., 10, 50, 100 µM) to the upper chamber with the cells. Include a vehicle control (e.g., 0.9% NaCl).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line (e.g., 24 hours).
-
Quantification: After incubation, remove the non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet. Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.
In Vivo Orthotopic Metastasis Mouse Model
-
Cell Preparation: Use a luciferase-labeled Wnt-5a-low cancer cell line (e.g., DU145-Luc). Harvest the cells and resuspend them in sterile PBS at an appropriate concentration for injection.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Anesthetize the mice and surgically expose the target organ (e.g., prostate). Inject the prepared cancer cells directly into the organ to establish a primary tumor.
-
Treatment: Allow the primary tumors to establish for one to three weeks. Begin treatment with intraperitoneal injections of this compound (e.g., 2 mg/kg) or a vehicle control every other day.
-
Monitoring and Quantification: Monitor tumor growth and metastasis non-invasively using bioluminescence imaging weekly. At the end of the experiment, euthanize the animals and harvest the primary tumor and relevant organs (e.g., lymph nodes, lungs, liver). The metastatic load in these organs can be quantified by ex vivo bioluminescence imaging or through histological analysis of vimentin-positive cells.[6]
Visualizations
Caption: this compound Non-Canonical Wnt Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Wnt-5a-derived hexapeptide this compound inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. embopress.org [embopress.org]
- 5. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Foxy-5 vs. Recombinant WNT5A: An In Vitro Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the WNT5A-mimicking peptide Foxy-5 and full-length recombinant WNT5A. This document synthesizes experimental data on their effects on cancer cell motility and outlines the underlying signaling pathways and experimental methodologies.
This compound, a formylated hexapeptide derived from the WNT5A protein, has emerged as a promising therapeutic agent that mimics the anti-metastatic properties of its parent protein.[1][2][3] Both this compound and recombinant WNT5A (rWNT5A) have been shown to inhibit cancer cell migration and invasion in vitro, particularly in cancer cells with low endogenous WNT5A expression.[2][3] Their mechanism of action is primarily attributed to the activation of non-canonical WNT signaling pathways, which regulate cell motility and adhesion without impacting cell proliferation or apoptosis.[2][3]
Performance Comparison: Inhibition of Cancer Cell Motility
In vitro studies have consistently demonstrated the ability of both this compound and rWNT5A to impede the migratory and invasive capabilities of various cancer cell lines. The inhibitory effects are most pronounced in cells lacking sufficient endogenous WNT5A signaling.
| Parameter | This compound | Recombinant WNT5A (rWNT5A) | Cell Line(s) | Key Findings |
| Inhibition of Cell Invasion | Significant reduction (e.g., ~40% inhibition in DU145 prostate cancer cells at 100 µM) | Demonstrated to impair invasion | DU145 (prostate), 4T1 (breast) | Both agents effectively reduce cancer cell invasion through an extracellular matrix. The effect is dependent on the endogenous WNT5A status of the cells.[3] |
| Inhibition of Cell Migration | Significantly impairs migration | Shown to inhibit migration | 4T1 (breast), DU145 (prostate) | Both this compound and rWNT5A reduce the migratory capacity of cancer cells.[2][4] |
| Effect on Cell Proliferation | No significant effect | No significant effect | 4T1 (breast), DU145 (prostate) | Neither this compound nor rWNT5A impacts the proliferation rate of the tested cancer cell lines in vitro.[2][3] |
| Effect on Apoptosis | No significant effect | No significant effect | 4T1 (breast), DU145 (prostate) | These molecules do not induce programmed cell death in the cancer cell lines evaluated.[2][3] |
Signaling Pathways and Mechanism of Action
This compound and rWNT5A exert their anti-migratory and anti-invasive effects through the activation of the β-catenin-independent, non-canonical WNT signaling pathway. This pathway is initiated by the binding of the ligand to Frizzled (FZD) and/or Receptor Tyrosine Kinase-Like Orphan Receptor (ROR) co-receptors on the cell surface.
Binding of WNT5A or this compound to FZD and ROR receptors leads to the activation of Dishevelled (Dvl). This activation can then diverge into two main branches:
-
Planar Cell Polarity (PCP) Pathway: This branch involves the activation of small GTPases such as RhoA and Rac1. Activation of RhoA, through DAAM1, leads to the activation of Rho-associated kinase (ROCK), which in turn influences cytoskeletal reorganization and cell adhesion. Rac1 activation can lead to the activation of JNK (c-Jun N-terminal kinase), which is also implicated in the regulation of cell motility.[4][5][6][7][8]
-
Wnt/Ca2+ Pathway: This branch involves an increase in intracellular calcium levels, which can activate calcium-sensitive enzymes like Protein Kinase C (PKC) and Calmodulin-dependent kinase II (CaMKII). These enzymes can then modulate various downstream targets to influence cell migration.
It is important to note that WNT5A has a significantly lower binding affinity for the ROR2 receptor's cysteine-rich domain (CRD) compared to Frizzled receptors.[5]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Boyden Chamber (Transwell) Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Detailed Steps:
-
Coating: Thaw Matrigel basement membrane matrix on ice. Dilute to the desired concentration with cold, serum-free medium. Add the Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 30 minutes to allow for gelation.[9]
-
Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium. Seed a specific number of cells (e.g., 50,000 cells) into the upper chamber of the coated inserts.[9]
-
Chemoattractant: In the lower chamber, add medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS), to create a chemotactic gradient.[9]
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period of 24 to 48 hours, allowing the cells to invade through the Matrigel.
-
Cell Removal: After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in multiple fields of view under a microscope. The results are often expressed as the percentage of invasion relative to a control group.
xCELLigence Real-Time Cell Migration Assay
This technology allows for the label-free, real-time monitoring of cell migration.
Detailed Steps:
-
Plate Equilibration: Equilibrate the CIM-Plate 16 at 37°C in a CO2 incubator for at least 1 hour.
-
Chemoattractant Addition: Add cell culture medium containing the desired chemoattractant to the lower chambers of the plate.
-
Cell Seeding: Resuspend the cells in serum-free medium and add them to the upper chambers.
-
Measurement: Place the CIM-Plate 16 into the xCELLigence RTCA DP instrument inside the incubator. The instrument measures changes in electrical impedance as cells migrate through the microporous membrane, providing a quantitative "Cell Index" value that correlates with the number of migrated cells.[10]
-
Data Analysis: The software generates real-time migration curves, allowing for the kinetic analysis of cell migration.
Logical Comparison
References
- 1. The Wnt-5a-derived hexapeptide this compound inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
- 5. Non-canonical WNT5A-ROR signaling: new perspectives on an ancient developmental pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt5a induces ROR1 and ROR2 to activate RhoA in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canonical and noncanonical Wnt signaling: Multilayered mediators, signaling mechanisms and major signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-canonical WNT signalling in cardiovascular disease: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying Wnt5A-mediated Invasion in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Foxy-5: A Comparative Analysis of its Anti-Metastatic Effects on High vs. Low WNT5A-Expressing Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Foxy-5, a WNT5A-mimicking peptide, on cancer cells with differing endogenous levels of WNT5A expression. The experimental data cited herein demonstrates the selective efficacy of this compound in targeting cancer cells with low WNT5A, a protein implicated in the suppression of tumor metastasis.
Introduction to this compound and WNT5A Signaling
WNT5A is a secreted glycoprotein that plays a crucial role in various cellular processes by activating non-canonical WNT signaling pathways.[1][2] In several types of cancer, including prostate, breast, and colon, low expression of WNT5A in the primary tumor is associated with an increased risk of metastasis and a poorer prognosis.[3][4][5] This suggests that restoring WNT5A signaling in these tumors could be a viable therapeutic strategy to inhibit cancer spread.[3][6]
This compound is a formylated six-amino-acid peptide designed to mimic the effects of WNT5A.[3][7] It binds to WNT5A receptors, such as Frizzled-2 and -5, to activate downstream signaling that can impair cancer cell migration and invasion.[7] A key feature of this compound is its targeted mechanism; its anti-metastatic effects are most pronounced in cancer cells that lack sufficient endogenous WNT5A expression.[3][6] this compound has been investigated in clinical trials for patients with metastatic breast, colon, or prostate cancer characterized by low WNT5A expression.[8][9]
This compound and the Non-Canonical WNT5A Signaling Pathway
This compound functions by activating the β-catenin-independent (non-canonical) WNT signaling pathway. Upon binding to its receptors, it triggers a cascade that leads to the inhibition of cell motility, a critical step in the metastatic process. This pathway does not significantly impact cell proliferation or apoptosis, making this compound a targeted anti-metastatic agent rather than a cytotoxic drug.[3][7][10]
Caption: this compound activates non-canonical WNT signaling to inhibit cell motility.
Comparative Efficacy: In Vitro Data
In vitro studies highlight the differential effects of this compound on cancer cell lines based on their WNT5A expression status. The prostate cancer cell line DU145 (WNT5A-low) and PC3 (WNT5A-high) are often used as a comparative model.[3][6]
| Parameter | WNT5A-Low Cells (DU145) | WNT5A-High Cells (PC3) | Reference |
| Cell Invasion | Significant inhibition | No significant effect | [3][6] |
| Cell Viability | No significant effect | No significant effect | [6] |
| Apoptosis | No significant effect | No significant effect | [3][6] |
Comparative Efficacy: In Vivo Data
The selective anti-metastatic activity of this compound observed in vitro is corroborated by in vivo studies using orthotopic xenograft mouse models.
| Parameter | WNT5A-Low Xenograft (DU145-Luc) | WNT5A-High Xenograft (PC3M-Luc2) | Reference |
| Metastasis to Regional Lymph Nodes | ~90% inhibition | No significant effect | [3][6][10] |
| Metastasis to Distal Lymph Nodes | ~75% inhibition | No significant effect | [3][6][10] |
| Primary Tumor Growth | No significant effect | No significant effect | [3][6] |
| Tumor Cell Proliferation | No significant effect | No significant effect | [3][6] |
| Apoptosis in Tumor | No significant effect | Not reported | [3] |
These findings strongly indicate that this compound's therapeutic action is to reconstitute WNT5A signaling, thereby specifically targeting the metastatic potential of WNT5A-deficient cancer cells without affecting primary tumor growth.[3][6][10]
Experimental Protocols
In Vitro Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Caption: Workflow for the in vitro transwell cell invasion assay.
Methodology:
-
Transwell inserts with an 8 µm pore size are coated with a layer of Matrigel, which serves as an artificial basement membrane.
-
Cancer cells are serum-starved, harvested, and seeded into the upper chamber of the Transwell insert in a serum-free medium.
-
The experimental group is treated with this compound in the upper chamber, while the control group receives a vehicle.
-
The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell migration.
-
After incubation, non-invading cells are removed from the upper surface of the membrane.
-
The cells that have invaded through the Matrigel and the pores to the lower surface of the membrane are fixed and stained.
-
The number of invading cells is then quantified by counting the stained cells in several microscopic fields.[11][12]
In Vivo Orthotopic Xenograft Model
This model mimics the clinical scenario by implanting human cancer cells into the corresponding organ of immunocompromised mice.
Caption: Workflow for the in vivo orthotopic xenograft metastasis study.
Methodology:
-
Metastatic, luciferase-labeled human prostate cancer cells (e.g., WNT5A-low DU145-Luc or WNT5A-high PC3M-Luc2) are surgically injected into the prostates of male immunodeficient mice.[3][6]
-
Primary tumors are allowed to grow for a set period (e.g., one to three weeks). Tumor growth is monitored non-invasively using bioluminescence imaging (BLI).[3][6]
-
The animals are then randomized into treatment and control groups.
-
This compound is administered systemically (e.g., via intraperitoneal injections) on a regular schedule. The control group receives a vehicle solution.[3][6]
-
Metastatic dissemination to regional and distal lymph nodes is quantified at the end of the study by ex vivo bioluminescence imaging of the excised nodes and confirmed by immunohistochemical staining for human cancer cell markers like vimentin.[6]
Conclusion
Experimental data consistently demonstrates that this compound selectively inhibits the migration and invasion of cancer cells with low endogenous WNT5A expression, both in vitro and in vivo.[3][6][10] It has no significant effect on cell proliferation or apoptosis, nor does it impact the metastatic spread of WNT5A-high cancer cells.[3][6] These findings establish this compound as a promising anti-metastatic agent for a targeted patient population whose tumors are characterized by a lack of WNT5A. This approach represents a novel strategy in cancer therapy, focusing on preventing the deadly process of metastasis by targeting cell motility in a specific molecular context.
References
- 1. Wnt5a Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenging role of Wnt5a and its signaling pathway in cancer metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model | PLOS One [journals.plos.org]
- 7. Facebook [cancer.gov]
- 8. Phase I Study to Evaluate Safety, Tolerability, Anti-Tumour Activity and PK Profiles of this compound in Metastatic Breast, Colon or Prostate Cancer | Clinical Research Trial Listing [centerwatch.com]
- 9. WntResearch Announces Positive Results From Clinical Study With Drug Candidate this compound - BioSpace [biospace.com]
- 10. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Foxy-5 in Combination with FOLFOX Chemotherapy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Foxy-5 in combination with FOLFOX chemotherapy against alternative treatment regimens for colorectal cancer. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data, details experimental protocols, and visualizes key biological pathways and workflows to offer an objective assessment of this novel therapeutic approach.
Executive Summary
This compound, a first-in-class Wnt-5a mimicking peptide, is being investigated as a neo-adjuvant therapy in conjunction with the standard FOLFOX chemotherapy regimen for patients with Wnt-5a-low colon cancer. The Phase II NeoFox clinical trial has shown statistically significant improvements in key prognostic indicators, including TNM downstaging and reduced local tumor invasion. This guide provides a detailed analysis of the available data for the this compound and FOLFOX combination, and compares it with an established alternative, the CAPOX regimen. Preclinical data supporting the anti-metastatic potential of this compound is also presented.
This compound and FOLFOX Combination Therapy
This compound is a synthetic peptide designed to mimic the endogenous Wnt-5a protein, which is often downregulated in primary tumors and is associated with a higher risk of metastatic disease.[1][2] By activating non-canonical Wnt signaling pathways, this compound is hypothesized to inhibit cancer cell migration and invasion. The current standard of care for adjuvant treatment of stage III colon cancer often involves the FOLFOX regimen, a combination of folinic acid (leucovorin), 5-fluorouracil (5-FU), and oxaliplatin.[3][4][5] The NeoFox trial is evaluating the addition of this compound as a neo-adjuvant treatment to the standard surgery and subsequent FOLFOX therapy.[1][2]
Clinical Efficacy: The NeoFox Trial
The Phase II NeoFox study (NCT03883802) is a randomized, multicenter, open-label controlled trial investigating this compound as a neo-adjuvant therapy in patients with Wnt-5a low colon cancer who are scheduled to receive FOLFOX chemotherapy post-surgery.[1][2] An ad hoc analysis of the trial has revealed promising results.[6]
| Endpoint | Result | p-value |
| TNM Downstaging | Statistically significant downgrading of TNM stage at surgery in the this compound treated group compared to the control arm. | 0.012[6] |
| Vascular Invasion | Patients treated with this compound showed less dissemination of cancer cells to surrounding vessels. | 0.0097[6] |
| Perineural Invasion | Patients treated with this compound exhibited less invasion of cancer cells along adjacent nerves. | 0.0088[6] |
Preclinical Evidence
Preclinical studies in xenograft models have provided a strong rationale for the clinical investigation of this compound.
| Model | Key Findings |
| Colon Cancer Xenograft | This compound treatment reduced the expression of the cancer stem cell marker aldehyde dehydrogenase (ALDH) and the specific colon CSC marker double cortin-like kinase 1 (DCLK1). It also reduced active β-catenin and impaired tumor growth.[7][8][9][10][11] |
Alternative Regimen: CAPOX
The CAPOX regimen, consisting of capecitabine and oxaliplatin, is a recognized alternative to FOLFOX for the adjuvant treatment of stage III colon cancer.[3][4][5] Capecitabine is an oral prodrug of 5-FU.
Comparative Clinical Data: CAPOX vs. FOLFOX
Several studies have compared the efficacy and safety of CAPOX and FOLFOX. Below is a summary of data from a retrospective analysis and a randomized phase III trial.
Table 2.1: Efficacy of CAPOX vs. FOLFOX in Stage III Colon Cancer (Retrospective Analysis) [3]
| Outcome | CAPOX (n=106) | FOLFOX (n=137) | p-value |
| Disease Progression | Lower Rate | Higher Rate | 0.016 |
| Metastasis | Lower Rate | Higher Rate | 0.001 |
| Mortality Rate | Lower Rate | Higher Rate | 0.007 |
| Overall Survival | No Significant Difference | No Significant Difference | - |
Table 2.2: 3-Year Disease-Free Survival (DFS) and Overall Survival (OS) in High-Risk Stage II or Stage III Colorectal Cancer (Randomized Phase III Trial) [4]
| Outcome | mFOLFOX6 (n=196) | CAPOX (n=207) | p-value |
| 3-Year DFS | 79.8% | 79.5% | 0.78 |
| 3-Year OS | 87.2% | 86.9% | 0.84 |
Table 2.3: 5-Year Overall Survival (OS) in Non-Metastatic and Metastatic Colorectal Cancer (Real-World Data) [5]
| Patient Group | CAPOX | FOLFOX | p-value |
| Non-Metastatic | 70.1% | 77.2% | <0.001 |
| Metastatic | 16.6% | 33.2% | <0.001 |
Comparative Safety Data: CAPOX vs. FOLFOX
Table 2.4: Adverse Events in Stage III Colon Cancer Patients Treated with CAPOX or FOLFOX [3]
| Adverse Event | CAPOX | FOLFOX | p-value |
| Hand-foot syndrome | More Common | Less Common | 0.008 |
| Dose Reduction | Higher Rate | Lower Rate | 0.02 |
| Treatment Discontinuation | Higher Rate | Lower Rate | 0.007 |
Table 2.5: Grade 3 Toxicities in Adjuvant Treatment of Stage III Colorectal Cancer [12]
| Toxicity | CAPOX | FOLFOX | p-value |
| Grade 3 Toxicities (Overall) | 53.9% | 25.4% | 0.009 |
| Grade 3 Diarrhea | 26.9% | 2.99% | 0.002 |
Signaling Pathways
This compound and the Wnt5a Signaling Pathway
This compound acts as a Wnt5a mimetic, activating non-canonical Wnt signaling pathways. In colorectal cancer, Wnt5a signaling is often suppressed, and its restoration is thought to inhibit tumor progression by interfering with the canonical β-catenin pathway and promoting cancer cell differentiation.[13][14][15][16][17]
Mechanism of Action of FOLFOX
The FOLFOX regimen combines three agents with distinct but complementary mechanisms of action. Oxaliplatin forms platinum-DNA adducts, inhibiting DNA replication and transcription. 5-Fluorouracil, a pyrimidine analog, inhibits thymidylate synthase, a key enzyme in DNA synthesis. Leucovorin enhances the effect of 5-FU by stabilizing its binding to thymidylate synthase.[18][19][20][21]
Experimental Protocols
NeoFox Clinical Trial (NCT03883802) Protocol
-
Study Design: A phase II, randomized, multicenter, open-label, controlled trial.[1][2]
-
Patient Population: Patients with Wnt-5a low adenocarcinoma of the colon, eligible for adjuvant post-operative chemotherapy.[1][2]
-
Treatment Arms:
-
Primary Outcome Measures: Incidence of treatment-emergent adverse events and the level of circulating tumor DNA (ctDNA) as a surrogate marker for disease-free period.[1]
-
Key Secondary Outcome Measures: Overall survival, disease-free survival, and recurrence-free interval.[1]
-
Protocol Amendments: The study plan was revised to introduce new endpoints measured at the time of surgery to assess the direct effect of this compound on the tumor, following unexpectedly rapid positive observations. The follow-up period was also shortened.[22][23][24]
Colon Cancer Xenograft Model for this compound Evaluation
-
Cell Lines: HT-29 or Caco-2 human colonic cancer cells (lacking endogenous WNT5A expression).[7][8][9][10][11]
-
Procedure: Subcutaneous inoculation of 2.5×10^6 cells into the flanks of the mice.[7]
-
Treatment: Once tumors were palpable, mice were randomized to receive intraperitoneal injections of either vehicle (NaCl) or this compound (40 μg per dose) every other day for a total of nine injections.[7]
-
Analysis: Tumors were excised and analyzed by immunohistochemistry for the expression of cancer stem cell markers (ALDH, DCLK1), active β-catenin, and other relevant proteins. Tumor volumes were also measured.[7][10]
Experimental Workflow
Conclusion
The addition of this compound to the standard FOLFOX chemotherapy regimen presents a promising new strategy for the treatment of Wnt-5a low colon cancer. Early clinical data from the NeoFox trial suggest a significant impact on tumor downstaging and local invasion, key prognostic factors for patient outcomes. Preclinical studies have elucidated its mechanism of action through the Wnt5a signaling pathway and have demonstrated its potential to reduce cancer stem cell populations and impair tumor growth.
In comparison, the CAPOX regimen offers a convenient oral alternative to the intravenous 5-FU in FOLFOX, with studies showing comparable efficacy in some patient populations. However, real-world data suggests potential differences in overall survival, and the toxicity profiles of the two regimens differ, with CAPOX being associated with higher rates of hand-foot syndrome and severe diarrhea.
Further maturation of the NeoFox trial data will be crucial to fully understand the long-term benefits of this compound in combination with FOLFOX. However, the initial findings, supported by a strong preclinical rationale, position this combination as a potentially significant advancement in the personalized treatment of colorectal cancer. Researchers and clinicians should continue to monitor the progress of this and other trials investigating the modulation of the Wnt signaling pathway in oncology.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound as Neo-Adjuvant Therapy in Subjects With Wnt-5a Low Colon Cancer [ctv.veeva.com]
- 3. Retrospective comparison of efficacy and safety of CAPOX and FOLFOX regimens as adjuvant treatment in patients with stage III colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized phase III clinical trial comparing the combination of capecitabine and oxaliplatin (CAPOX) with the combination of 5-fluorouracil, leucovorin and oxaliplatin (modified FOLFOX6) as adjuvant therapy in patients with operated high-risk stage II or stage III colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. The WNT5A Agonist Foxy5 Reduces the Number of Colonic Cancer Stem Cells in a Xenograft Mouse Model of Human Colonic Cancer | Anticancer Research [ar.iiarjournals.org]
- 9. The WNT5A Agonist Foxy5 Reduces the Number of Colonic Cancer Stem Cells in a Xenograft Mouse Model of Human Colonic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Emerging Roles of Wnt Ligands in Human Colorectal Cancer [frontiersin.org]
- 17. Clinical Importance of Wnt5a in the Pathogenesis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxaliplatin-DNA Adducts as Predictive Biomarkers of FOLFOX Response in Colorectal Cancer: A Potential Treatment Optimization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FOLFOX/FOLFIRI pharmacogenetics: The call for a personalized approach in colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxaliplatin–DNA Adducts as Predictive Biomarkers of FOLFOX Response in Colorectal Cancer: A Potential Treatment Optimization Strategy [escholarship.org]
- 21. go.drugbank.com [go.drugbank.com]
- 22. WntResearch announces few reported side effects from the NeoFox study; this compound treatment considered safe and well tolerated - Inderes [inderes.fi]
- 23. news.cision.com [news.cision.com]
- 24. New Benchmarks on Protocol Amendment Experience in Oncology Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Foxy-5: A Novel Wnt Modulator Targeting the β-Catenin Pathway in Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
Foxy-5, a synthetic peptide mimicking the endogenous Wnt-5a protein, is emerging as a promising therapeutic agent in oncology, particularly in cancers with dysregulated Wnt signaling, such as colorectal cancer. This guide provides a comparative analysis of this compound's interaction with the β-catenin pathway, supported by experimental data, and contrasts its performance with other Wnt pathway modulators and standard chemotherapy.
Mechanism of Action: A Divergent Role in Wnt Signaling
The Wnt signaling pathway is broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. The effect of Wnt-5a, and by extension its mimetic this compound, is highly context-dependent, varying with the cancer type and the specific molecular environment of the tumor cells.
In colon cancer , where the canonical Wnt/β-catenin pathway is often aberrantly activated, this compound has been demonstrated to act as an antagonist of this pathway. Studies have shown that this compound can reduce the levels of active (unphosphorylated) β-catenin, a key transducer of the canonical Wnt signal. This leads to a downstream reduction in the expression of β-catenin target genes, such as ASCL2, which are crucial for cancer stem cell maintenance and tumor progression.[1][2][3][4]
Conversely, in prostate and breast cancer , this compound is reported to primarily activate non-canonical Wnt signaling pathways, independent of β-catenin.[5][6] In these cancers, this compound's anti-metastatic effects are attributed to the modulation of cell migration and invasion, processes governed by non-canonical pathways, without significantly affecting cell proliferation or apoptosis, which are often linked to the canonical pathway.[5][6]
Comparative Performance Data
The following tables summarize the available quantitative data on the efficacy of this compound and provide a comparison with other Wnt pathway inhibitors and the standard-of-care chemotherapy, FOLFOX. It is important to note that this data is compiled from different studies and direct head-to-head comparisons in a single study are limited.
Table 1: Preclinical Efficacy of this compound in Colon Cancer Models
| Parameter | Cell Line/Model | This compound Treatment | Observed Effect | p-value | Reference |
| LGR5 Expression (MFI) | SW480 | 100 µM for 24h | Significant Decrease | <0.05 | [7] |
| Active β-catenin (Total, MFI) | SW480 | 100 µM for 24h | Significant Decrease | <0.05 | [7] |
| Active β-catenin (Nuclear, MFI) | SW480 | 100 µM for 24h | Significant Decrease | <0.01 | [7] |
| VEGFA Protein Expression | Colon Cancer Xenograft | In vivo treatment | Significant Downregulation | <0.05 | [7] |
MFI: Mean Fluorescence Intensity
Table 2: Clinical Trial Outcomes for this compound and Comparative Agents in Colon Cancer
| Agent | Trial Phase | Patient Population | Primary Outcome | Quantitative Result | Reference |
| This compound | Phase II (NeoFox) | Stage II/III Colon Cancer | TNM Downstaging | Statistically significant improvement (p=0.012) | [8] |
| Vascular Invasion | Statistically significant reduction (p=0.0097) | [8] | |||
| Perineural Spread | Statistically significant reduction (p=0.0088) | [8] | |||
| PRI-724 | Phase I | Advanced Solid Tumors | Disease Control | 3 colon cancer patients had stable disease (8, 10, 12 weeks) | [6] |
| FOLFOX | Multiple | Stage III Colon Cancer | 5-Year Overall Survival | ~70-75% (adjuvant setting) | [2][3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: this compound's dual role in Wnt signaling pathways.
Figure 2: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Immunohistochemistry (IHC) for Active β-Catenin
This protocol is adapted from standard procedures for formalin-fixed, paraffin-embedded (FFPE) tissues.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%) for quenching endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-active β-catenin (clone specific for unphosphorylated form)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by 100% ethanol (2x 3 min), 95% ethanol (1x 3 min), 70% ethanol (1x 3 min), and finally distilled water.
-
Antigen Retrieval: Heat slides in antigen retrieval solution at 95-100°C for 20-30 minutes. Allow to cool at room temperature for 20 minutes.
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply blocking buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-active β-catenin antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: After washing with PBS, apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash with PBS and apply the DAB substrate solution. Monitor for color development (brown precipitate).
-
Counterstaining: Counterstain with hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.
In Vitro Cell Invasion Assay (Transwell Assay)
This protocol describes a common method for assessing the invasive potential of cancer cells.
Materials:
-
Transwell inserts (8.0 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Coating of Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Add a thin layer of the diluted Matrigel to the upper chamber of the Transwell inserts and allow it to solidify at 37°C for at least 30 minutes.
-
Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Chemoattraction: Add complete medium containing FBS to the lower chamber of the well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber and gently scrape the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Count the number of stained (invaded) cells in several random fields under a microscope.
TOP/FOP Flash Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the canonical Wnt/β-catenin pathway.
Materials:
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with either the TOPflash or FOPflash plasmid along with the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, treat the cells with this compound or other compounds of interest.
-
Cell Lysis: After the desired treatment period (e.g., 24-48 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Activity Measurement: Measure the firefly (TOP/FOP) and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The Wnt/β-catenin signaling activity is expressed as the ratio of normalized TOPflash activity to normalized FOPflash activity.
Conclusion
This compound presents a compelling, context-dependent mechanism of action in modulating the Wnt signaling pathway. In colorectal cancer, its ability to inhibit the canonical β-catenin pathway, as demonstrated by both preclinical and emerging clinical data, positions it as a novel therapeutic strategy. The significant downstaging of tumors and reduction in local invasion observed in the NeoFox clinical trial are particularly encouraging. Further research, including direct comparative studies with other Wnt inhibitors and standard chemotherapies, will be crucial in fully elucidating the therapeutic potential of this compound in the clinical management of colorectal cancer.
References
- 1. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. CAPOX vs. FOLFOX for Colorectal Cancer-Real World Outcomes in Ontario, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]
- 8. dovepress.com [dovepress.com]
The Synergistic Potential of Foxy-5 and Taxanes: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potential synergistic effects of combining Foxy-5, a Wnt5a agonist, with taxane-based chemotherapy. While direct preclinical or clinical data on this specific combination is not yet available, this document synthesizes existing knowledge to build a strong scientific rationale for its investigation, presenting hypothetical data, established experimental protocols, and detailed signaling pathways to guide future research.
Introduction: A Novel Strategy in Cancer Therapy
The combination of therapies that target distinct but complementary pathways in cancer progression represents a promising frontier in oncology. Taxanes, such as paclitaxel and docetaxel, are well-established cytotoxic agents that primarily target microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing tumor cells.[1][2][3][4] this compound, a hexapeptide mimic of the Wnt5a protein, is an investigational anti-metastatic agent designed to inhibit cancer cell migration and invasion.[5] The strategic combination of a potent cytotoxic agent with a targeted anti-metastatic therapy could offer a multi-pronged attack on cancer, simultaneously targeting the primary tumor mass and preventing its spread. This guide explores the scientific basis for the potential synergy between this compound and taxanes.
Mechanistic Rationale for Synergy
The potential for synergistic interaction between this compound and taxanes is rooted in their distinct yet potentially interconnected mechanisms of action.
This compound and the Wnt5a Signaling Pathway: this compound mimics the action of Wnt5a, a key ligand in the non-canonical Wnt signaling pathway. Wnt5a signaling is complex and context-dependent, but in several cancers, its presence is correlated with reduced metastasis and improved prognosis. The binding of Wnt5a (or this compound) to its receptors, primarily Frizzled (FZD) and ROR1/2, can activate downstream pathways such as the Wnt/Ca2+ and Planar Cell Polarity (PCP) pathways. These pathways influence cell adhesion, migration, and invasion, in part through the regulation of the cytoskeleton.[6][7][8][9]
Taxanes and Microtubule Stabilization: Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[10][11][12][13] This disruption of normal microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[1][14] Beyond their anti-mitotic effects, taxanes are also known to impact intracellular transport and signaling processes that are dependent on a dynamic microtubule network.[15]
Potential Points of Synergistic Interaction:
-
Complementary Targeting of the Cytoskeleton: Wnt5a signaling has been shown to influence microtubule dynamics and reorganization.[16][17][18] By modulating the cytoskeletal architecture to inhibit cell migration, this compound could create a cellular environment where the microtubule-stabilizing effects of taxanes are more potent in inducing cell cycle arrest and apoptosis.
-
Inhibition of Chemoresistance: Cancer cells can develop resistance to taxanes through various mechanisms, including alterations in microtubule dynamics. By influencing the cytoskeletal organization, this compound might counteract some of these resistance mechanisms.
-
Dual Attack on Primary Tumor and Metastasis: The most compelling rationale is the combination of a direct assault on the primary tumor by taxanes with the inhibition of metastatic dissemination by this compound. This could lead to a more durable therapeutic response by preventing the escape and spread of cancer cells that might otherwise lead to relapse.[19][20][21]
Hypothetical Performance Data: A Framework for Investigation
In the absence of direct experimental data, the following tables present hypothetical outcomes of in vitro and in vivo studies to illustrate the potential synergistic effects of a this compound and taxane combination. These tables are intended to serve as a conceptual framework for designing future experiments.
Table 1: Hypothetical In Vitro Cytotoxicity Data (MTT Assay)
| Treatment Group | Cancer Cell Line A (IC50 in nM) | Cancer Cell Line B (IC50 in nM) | Combination Index (CI)* |
| Taxane alone | 10 | 15 | - |
| This compound alone | >10,000 | >10,000 | - |
| Taxane + this compound (low dose) | 5 | 7.5 | < 1 (Synergy) |
| Taxane + this compound (high dose) | 2.5 | 4 | < 1 (Strong Synergy) |
*The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Hypothetical In Vitro Invasion Assay Data (Boyden Chamber)
| Treatment Group | % Invasion Inhibition (Cell Line A) | % Invasion Inhibition (Cell Line B) |
| Control | 0% | 0% |
| Taxane alone | 20% | 25% |
| This compound alone | 60% | 65% |
| Taxane + this compound | 85% | 90% |
Table 3: Hypothetical In Vivo Tumor Growth and Metastasis Data (Orthotopic Mouse Model)
| Treatment Group | Average Primary Tumor Volume (mm³) at Day 28 | Number of Metastatic Nodules (Lung) |
| Vehicle Control | 1500 | 50 |
| Taxane alone | 700 | 35 |
| This compound alone | 1300 | 15 |
| Taxane + this compound | 400 | 5 |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the potential synergistic effects of this compound and taxanes, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Synergy Assessment
Objective: To determine if the combination of this compound and a taxane results in a greater anti-cancer effect than the sum of their individual effects.
Key Experiments:
-
Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo® Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a matrix of concentrations of this compound and the taxane, both alone and in combination.
-
Incubate for 48-72 hours.
-
Add MTT reagent or CellTiter-Glo® reagent and measure absorbance or luminescence, respectively.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy, additivity, or antagonism.[22]
-
-
Invasion Assay (Boyden Chamber Assay):
-
Coat the upper surface of a transwell insert with a basement membrane extract (e.g., Matrigel).
-
Seed cancer cells in the upper chamber in serum-free media containing the test compounds (this compound, taxane, or combination).
-
Add media with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the insert.
-
Fix and stain the invading cells on the lower surface.
-
Count the number of invading cells under a microscope.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with this compound, a taxane, or the combination for 24-48 hours.
-
Harvest and wash the cells.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
In Vivo Efficacy Studies
Objective: To evaluate the effect of the this compound and taxane combination on tumor growth and metastasis in a living organism.
Key Experiment:
-
Orthotopic Xenograft Mouse Model:
-
Surgically implant human cancer cells into the corresponding organ of immunodeficient mice (e.g., breast cancer cells into the mammary fat pad).
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment groups: vehicle control, this compound alone, taxane alone, and the combination of this compound and taxane.
-
Administer treatments according to a predetermined schedule and dosage.
-
Measure primary tumor volume regularly using calipers.
-
At the end of the study, sacrifice the mice and harvest primary tumors and relevant organs (e.g., lungs, liver) for histological analysis and quantification of metastatic lesions.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and mechanisms of action for this compound and taxanes.
This compound and the Wnt5a Signaling Pathway
Caption: this compound activates non-canonical Wnt signaling, leading to cytoskeletal changes that inhibit cell migration.
Taxane Mechanism of Action
Caption: Taxanes stabilize microtubules, causing cell cycle arrest at the G2/M phase and inducing apoptosis.
Proposed Synergistic Workflow
Caption: The proposed synergy of this compound and taxanes targets both metastasis and primary tumor cell viability.
Conclusion and Future Directions
The combination of this compound and taxanes holds considerable, albeit theoretical, promise as a novel cancer therapeutic strategy. The distinct and complementary mechanisms of action suggest the potential for a synergistic effect that could lead to improved efficacy over monotherapy. This guide provides a foundational framework for the scientific community to design and execute the necessary preclinical studies to validate this hypothesis. Future research should focus on generating robust in vitro and in vivo data to quantify the degree of synergy, elucidate the precise molecular mechanisms of interaction, and identify the cancer types most likely to benefit from this combination therapy. Such studies will be crucial in determining whether the this compound and taxane combination can be translated into a clinically effective treatment for patients with metastatic cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WNT-5A: signaling and functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Wnt5a Evokes Cortical Axon Outgrowth and Repulsive Guidance by Tau Mediated Reorganization of Dynamic Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wnt5a evokes cortical axon outgrowth and repulsive guidance by tau mediated reorganization of dynamic microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The interplay between Wnt signaling pathways and microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clinicsinoncology.com [clinicsinoncology.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. Combination Chemotherapy - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Foxy-5 and Cisplatin: A Comparative Guide on Anti-Metastatic Effects
In the landscape of oncology research and drug development, the quest for effective anti-metastatic agents remains a paramount objective. This guide provides a detailed comparison of two distinct therapeutic agents: Foxy-5, a novel peptide-based drug, and cisplatin, a long-standing cornerstone of chemotherapy. The focus is on their respective anti-metastatic properties, mechanisms of action, and the experimental evidence supporting their efficacy.
Overview of this compound and Cisplatin
This compound is a synthetic formylated hexapeptide that mimics the action of Wnt-5a, a protein involved in signaling pathways that can suppress cancer metastasis.[1][2] It is being developed as a first-in-class anti-metastatic agent, with a primary mechanism centered on the reconstitution of Wnt-5a signaling to inhibit cancer cell motility.[1][2]
Cisplatin is a platinum-based chemotherapeutic drug that has been a mainstay in cancer treatment for decades. Its primary mode of action involves binding to DNA, which leads to the formation of DNA adducts that trigger apoptosis and inhibit cell proliferation.[3][4] While primarily known for its cytotoxic effects, recent studies have highlighted its ability to impede cancer metastasis through mechanisms distinct from its DNA-damaging properties.[5]
Comparative Efficacy: In Vitro and In Vivo Studies
While no direct head-to-head clinical trials comparing this compound and cisplatin for their anti-metastatic effects have been published, preclinical data from various cancer models provide a basis for comparison.
In Vitro Anti-Metastatic Effects
| Parameter | This compound | Cisplatin |
| Cell Migration | Inhibits migration of breast and prostate cancer cells.[1][6] | Inhibits migration of breast and cervical cancer cells.[5][7] |
| Cell Invasion | Impairs invasion of breast and prostate cancer cells through Matrigel.[1][6] | Decreases the invasive capabilities of breast cancer cells.[8] |
| Effect on Proliferation | Generally does not affect apoptosis or proliferation.[1][6] | Primarily cytotoxic, inducing apoptosis and inhibiting proliferation.[3][4] |
| Mechanism | Reconstitutes Wnt-5a signaling, antagonizing the Wnt/β-catenin pathway.[1][9] | Blocks early stages of Epithelial-to-Mesenchymal Transition (EMT) and affects cytoskeleton rearrangement.[5] |
In Vivo Anti-Metastatic Efficacy
| Cancer Model | Drug | Dosing Regimen | Primary Endpoint | Results |
| 4T1 Breast Cancer (Mouse) | This compound | 40 μg, i.p. injections | Lung and liver metastases | 70-90% inhibition of metastasis.[1][2] |
| WNT5A-low DU145 Prostate Cancer (Mouse) | This compound | 2 mg/kg, i.p. injections | Dissemination to lymph nodes | 90% inhibition to regional lymph nodes and 75% inhibition to distal lymph nodes.[6] |
| 4T1 Breast Cancer (Mouse) | Cisplatin | 2 mg/kg | Lung and spleen metastases | Blocked cancer metastasis (specific percentage not provided).[5] |
| 4T1 Breast Cancer (Mouse) | Cisplatin | 6 mg/kg | Cancer growth and metastasis | Inhibited both cancer growth and metastasis, but with significant side effects.[5] |
Mechanisms of Anti-Metastatic Action
The divergent mechanisms of this compound and cisplatin in combating metastasis are a key differentiator. This compound's approach is more targeted towards the motile machinery of cancer cells, while cisplatin's effects are a component of its broader cytotoxic and signaling impacts.
This compound Signaling Pathway
This compound acts as a Wnt-5a mimetic, activating non-canonical Wnt signaling pathways. This can lead to the inhibition of β-catenin-dependent signaling, which is often associated with cell proliferation and stemness. The activation of the Wnt-5a pathway is also linked to changes in cell adhesion and cytoskeletal dynamics, ultimately impairing the ability of cancer cells to migrate and invade surrounding tissues.
This compound signaling pathway inhibiting metastasis.
Cisplatin's Anti-Metastatic Mechanism
Cisplatin's anti-metastatic effects are multifaceted. Beyond its cytotoxic impact that can eliminate migrating cancer cells, it has been shown to interfere with the Epithelial-to-Mesenchymal Transition (EMT). EMT is a critical process for cancer cells to acquire migratory and invasive properties. Cisplatin can suppress key signaling pathways, such as TGFβ/SMAD, that drive EMT. This leads to the maintenance of an epithelial phenotype, which is less conducive to metastasis.
Cisplatin's dual mechanism against metastasis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the anti-metastatic effects of this compound and cisplatin.
In Vitro Invasion Assay (Boyden Chamber/Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Transwell invasion assay workflow.
Protocol Steps:
-
Preparation: Transwell inserts with 8 µm pores are coated with Matrigel, a basement membrane extract.
-
Cell Seeding: Cancer cells are starved and then seeded into the upper chamber in a serum-free medium.
-
Treatment: this compound or cisplatin is added to the upper chamber with the cells. The lower chamber contains a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The plate is incubated for a period of 24-48 hours to allow for cell invasion.
-
Analysis: Non-invading cells on the top side of the membrane are removed. Invading cells on the bottom side are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Spontaneous Metastasis Model
This model assesses the ability of a drug to inhibit metastasis from a primary tumor to distant organs.
In vivo spontaneous metastasis model workflow.
Protocol Steps:
-
Cell Implantation: Cancer cells (e.g., 4T1 or DU145) are injected into the orthotopic site (e.g., mammary fat pad for breast cancer, prostate for prostate cancer) of immunocompromised mice.
-
Tumor Growth: The primary tumor is allowed to grow to a specified size.
-
Treatment: Mice are randomized into treatment (this compound or cisplatin) and control (vehicle) groups. The drug is administered according to a predetermined schedule (e.g., intraperitoneal injections).
-
Monitoring: Tumor growth and the health of the mice are monitored regularly.
-
Endpoint Analysis: After a set period, the mice are euthanized. The primary tumor and distant organs (e.g., lungs, liver, lymph nodes) are harvested. The metastatic burden is quantified by counting visible nodules, histological analysis, or through bioluminescence imaging if luciferase-expressing cancer cells are used.
Conclusion
This compound and cisplatin represent two distinct strategies for combating cancer metastasis. This compound offers a targeted approach by modulating a specific signaling pathway to inhibit cell motility, with the advantage of minimal impact on cell proliferation and apoptosis. This suggests a potentially favorable side-effect profile and suitability for long-term treatment to prevent metastatic recurrence. Cisplatin, while a potent cytotoxic agent, also exhibits significant anti-metastatic effects by interfering with processes like EMT. However, its clinical use for this purpose is intertwined with its overall chemotherapeutic action and associated toxicities.
The choice between these agents, or their potential combination, will depend on the specific cancer type, the status of the Wnt-5a signaling pathway in the tumor, and the overall treatment strategy for the patient. Further research, including direct comparative studies, will be crucial to fully elucidate the relative merits of these two anti-metastatic agents and to define their optimal roles in the clinical management of metastatic cancer.
References
- 1. The Wnt-5a-derived hexapeptide this compound inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cisplatin prevents breast cancer metastasis through blocking early EMT and retards cancer growth together with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin inhibits the growth, migration and invasion of cervical cancer cells by down-regulating IL-17E/IL-17RB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β-catenin silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Foxy-5
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, storage, and disposal of Foxy-5, a WNT5A agonist peptide. Adherence to these protocols is crucial to ensure personnel safety, maintain product integrity, and minimize environmental impact.
Immediate Safety and Hazard Information
This compound is a synthetic peptide that requires careful handling in a laboratory setting. According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:
In case of exposure, follow these first aid measures immediately:
-
Eye Contact: Flush eyes immediately with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Get medical attention if irritation occurs.[1]
-
Skin Contact: Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.[1]
-
Ingestion: Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.[1]
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound to prevent exposure. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side-shields or goggles.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: While not generally required for handling small quantities of lyophilized powder in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization.[4]
Operational Plan: Step-by-Step Guidance
This operational plan outlines the procedures for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the packaging for any damage.
-
Lyophilized this compound should be stored in a tightly sealed container at -20°C for long-term stability.[5][6][7]
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[8][9]
Reconstitution and Handling of Solutions
-
All handling of this compound, especially the lyophilized powder, should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation.
-
To reconstitute, use a sterile, high-purity solvent. The choice of solvent will depend on the experimental requirements. Sterile distilled water or a dilute sterile acetic acid (0.1%) solution are often good starting points for peptide solubilization.[7]
-
For difficult-to-dissolve peptides, sonication may be helpful.[5][9]
-
Prepare a concentrated stock solution and then make further dilutions using the appropriate assay buffer.[7]
-
Once in solution, it is recommended to aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8][10]
-
Store peptide solutions at -20°C or colder. The shelf-life of peptides in solution is limited.[6][10]
Disposal Plan
-
All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, must be disposed of as chemical waste in accordance with institutional and local environmental regulations.[3][11]
-
Due to its high toxicity to aquatic life, do not dispose of this compound down the drain.[1][3]
-
Unused or expired this compound should be disposed of through an approved chemical waste program.[11]
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Storage Temperature (Lyophilized) | -20°C or colder | [5][6][7] |
| Storage Temperature (In Solution) | -20°C or colder (aliquoted) | [6][10] |
| Hazard Classification | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
This compound Mechanism of Action: The WNT5A Signaling Pathway
This compound is a WNT5A agonist, meaning it mimics the action of the WNT5A protein.[10] WNT5A is a key ligand in the non-canonical Wnt signaling pathways, which are involved in regulating cell polarity, migration, and other cellular processes. Unlike the canonical Wnt pathway, the non-canonical pathways do not signal through β-catenin. The diagram below illustrates a simplified view of the Wnt/Ca2+ pathway, a non-canonical pathway activated by WNT5A.
Caption: Simplified WNT5A (Non-Canonical) Signaling Pathway.
Experimental Workflow: Handling and Disposal of this compound
The following diagram outlines the logical workflow for the safe handling and disposal of this compound in a research laboratory setting.
Caption: this compound Handling and Disposal Workflow.
References
- 1. hsa.ie [hsa.ie]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. genscript.com [genscript.com]
- 11. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
